5-Bromo-2-morpholinonitrobenzene
Description
Properties
Molecular Formula |
C10H11BrN2O3 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
4-(4-bromo-2-nitrophenyl)morpholine |
InChI |
InChI=1S/C10H11BrN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 |
InChI Key |
SLINWEITYAGYMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Structural Analysis, Synthesis, and Applications of 5-Bromo-2-morpholinonitrobenzene
Executive Summary
In modern medicinal chemistry and drug discovery, bifunctional building blocks are critical for the rapid generation of structure-activity relationship (SAR) libraries. 5-Bromo-2-morpholinonitrobenzene (also designated as 4-(4-bromo-2-nitrophenyl)morpholine) is a highly versatile intermediate. Featuring a 1,2,4-substitution pattern, this molecule provides orthogonal reactive handles—a reducible nitro group and a cross-coupling-ready bromide—making it an indispensable scaffold for synthesizing kinase inhibitors, epigenetic modulators, and novel heterocycles.
This guide provides an in-depth mechanistic analysis of its chemical properties, a self-validating protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr), and methodologies for downstream derivatization.
Chemical Identity & Quantitative Data
Understanding the precise physicochemical parameters of 5-Bromo-2-morpholinonitrobenzene is the first step in predicting its behavior in organic synthesis and chromatographic purification. The presence of the morpholine ring imparts moderate basicity and improves aqueous solubility compared to standard halogenated nitrobenzenes, while the nitro group significantly lowers the electron density of the central phenyl ring.
Table 1: Physicochemical Properties
| Parameter | Data / Value |
| IUPAC Name | 4-(4-bromo-2-nitrophenyl)morpholine |
| Common Synonym | 5-Bromo-2-morpholinonitrobenzene |
| CAS Registry Number | 90841-34-2 |
| Molecular Formula | C10H11BrN2O3 |
| Exact Molecular Weight | 287.11 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Structural Features | Morpholine ring (C1), Nitro group (C2), Bromo group (C4) |
| Typical Storage | Inert atmosphere, room temperature, protect from light |
Mechanistic Principles: The 1,2,4-Substitution Synergy
The strategic value of 5-Bromo-2-morpholinonitrobenzene lies in its electronic topography.
-
The Nitro Group (C2): Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. During the synthesis of this compound, the nitro group heavily depletes electron density at the adjacent ortho-position, activating it for nucleophilic attack 1.
-
The Morpholine Ring (C1): Introduces a tertiary amine character that can act as a hydrogen bond acceptor in biological targets (e.g., hinge-binding in kinases).
-
The Bromo Group (C4): Positioned para to the morpholine ring, the bromine atom is insulated from the strongest deactivating effects of the nitro group. This ensures the C-Br bond remains highly reactive toward oxidative addition by Palladium(0) catalysts in downstream cross-coupling reactions 2.
Experimental Workflow: SNAr Synthesis
The most efficient route to synthesize 5-Bromo-2-morpholinonitrobenzene is via a Nucleophilic Aromatic Substitution (SNAr) using 4-bromo-1-fluoro-2-nitrobenzene and morpholine.
Fig 1: SNAr synthesis workflow of 5-Bromo-2-morpholinonitrobenzene.
Protocol A: SNAr Synthesis
Causality & Reagent Selection: Fluorine is chosen as the leaving group over chlorine or bromine because the rate-determining step in SNAr is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity maximizes the electrophilicity of the C1 carbon. Dimethyl sulfoxide (DMSO) is utilized as a polar aprotic solvent because it heavily solvates the potassium cation of K2CO3, leaving the carbonate anion "naked" and highly basic to scavenge the HF byproduct. This prevents the protonation of morpholine, maintaining its nucleophilicity 3.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1-fluoro-2-nitrobenzene (10.0 g, 45.4 mmol, 1.0 eq) and anhydrous K2CO3 (12.5 g, 90.8 mmol, 2.0 eq).
-
Solvent Addition: Suspend the mixture in anhydrous DMSO (50 mL) under a nitrogen atmosphere.
-
Nucleophile Addition: Add morpholine (4.75 g, 54.5 mmol, 1.2 eq) dropwise over 10 minutes at room temperature. An immediate color change to deep yellow/orange is typically observed.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 2–3 hours.
-
Workup: Cool the mixture to room temperature and pour it slowly into 300 mL of rapidly stirring ice-cold water. The hydrophobic product will precipitate as a vibrant yellow solid.
-
Isolation: Filter the solid via a Büchner funnel, wash with copious amounts of cold distilled water (to remove residual DMSO and salts), and dry under a high vacuum at 45 °C overnight.
Self-Validating QC System:
-
TLC: Run a TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~ 0.7) should be completely consumed, replaced by a lower-running bright yellow spot (Rf ~ 0.4).
-
LC-MS: Confirm the mass. The product should yield a strong signal at m/z 287.1 [M+H]+.
-
1H NMR (CDCl3): Look for the diagnostic morpholine multiplets at δ 3.05 (t, 4H, N-CH2) and δ 3.85 (t, 4H, O-CH2).
Downstream Utility: Orthogonal Functionalization
The true power of 5-Bromo-2-morpholinonitrobenzene is its ability to undergo divergent synthesis. The bromide and nitro groups can be addressed independently without cross-reactivity.
Fig 2: Divergent downstream derivatization pathways for drug discovery.
Protocol B: Suzuki-Miyaura Cross-Coupling
Causality & Reagent Selection: To elaborate the core scaffold, the C-Br bond is subjected to Suzuki-Miyaura coupling. Pd(dppf)Cl2 is an ideal pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. A biphasic solvent system (1,4-Dioxane/Water, 4:1) is critical: Dioxane dissolves the organic substrates, while water dissolves the Na2CO3 base. The base is required to coordinate with the arylboronic acid, forming a reactive, electron-rich boronate complex that readily transmetalates with the Pd(II) intermediate 2.
Step-by-Step Methodology:
-
Setup: In a microwave vial or Schlenk flask, combine 5-Bromo-2-morpholinonitrobenzene (1.0 mmol, 1.0 eq), an arylboronic acid (1.2 mmol, 1.2 eq), and Na2CO3 (2.0 mmol, 2.0 eq).
-
Solvent & Degassing: Add 1,4-Dioxane (4 mL) and H2O (1 mL). Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.
-
Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 mmol, 5 mol%) and seal the vessel.
-
Reaction: Heat the mixture at 90 °C for 4–6 hours.
-
Workup & QC: Dilute with EtOAc and wash with brine. Dry the organic layer over Na2SO4. Validate completion via LC-MS (disappearance of m/z 287.1). Purify via silica gel chromatography.
(Note: Following the Suzuki coupling, the nitro group can be seamlessly reduced to an aniline using Fe/NH4Cl in EtOH/H2O, providing a nucleophilic amine handle for final drug assembly).
References
-
Organic Process Research & Development. Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for the Synthesis of an MR Antagonist. ACS Publications. URL:[Link]
-
RSC Advances. Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Royal Society of Chemistry. URL:[Link]
Sources
5-Bromo-2-morpholinonitrobenzene CAS number and identifiers
An in-depth technical guide to the chemical identity, mechanistic reactivity, and synthetic utility of 5-Bromo-2-morpholinonitrobenzene (CAS: 90841-34-2).
Executive Summary
In the landscape of modern drug discovery and organic synthesis, the strategic selection of multi-functional building blocks is paramount. 5-Bromo-2-morpholinonitrobenzene (CAS: 90841-34-2)[1] is a highly versatile, tri-functional intermediate. Characterized by an orthogonal reactivity profile—featuring an aryl bromide, an electron-withdrawing nitro group, and a solubilizing morpholine ring—this compound serves as a critical precursor for synthesizing complex bioactive scaffolds, including targeted kinase inhibitors and antitumor benzimidazole conjugates[2].
As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a comprehensive understanding of its physicochemical properties, the causality behind its synthetic protocols, and its downstream applications in medicinal chemistry.
Chemical Identification & Physicochemical Profiling
Understanding the fundamental properties of this intermediate is essential for predicting its behavior in both synthetic workflows and biological systems. The inclusion of the morpholine ring significantly lowers the overall lipophilicity (LogP) compared to piperidine analogs, enhancing the drug-likeness of downstream active pharmaceutical ingredients (APIs)[3].
Table 1: Identifiers and Physicochemical Properties
| Parameter | Specification |
| IUPAC Name | 4-(4-bromo-2-nitrophenyl)morpholine |
| CAS Registry Number | 90841-34-2[1] |
| Molecular Formula | C₁₀H₁₁BrN₂O₃ |
| Molecular Weight | 287.11 g/mol |
| Topological Polar Surface Area (TPSA) | 55.1 Ų |
| Hydrogen Bond Donors / Acceptors | 0 / 4 |
| Physical State | Yellow to orange crystalline powder[4] |
Structural Significance & Mechanistic Reactivity
The architecture of 5-Bromo-2-morpholinonitrobenzene offers three distinct, orthogonal vectors for chemical functionalization:
-
The Morpholine Ring: In medicinal chemistry, morpholine is a privileged pharmacophore. Its oxygen heteroatom acts as a hydrogen bond acceptor (often interacting with the hinge region of kinases), while the ring itself improves the aqueous solubility of flat, hydrophobic aromatic systems.
-
The Nitro Group: Positioned ortho to the morpholine moiety, the strongly electron-withdrawing nitro group initially activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). Post-synthesis, it acts as a masked amine. Its chemoselective reduction yields an aniline derivative, setting the stage for cyclization into benzimidazoles or quinazolines.
-
The Aryl Bromide: Located para to the nitro group, the bromine atom provides a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the C-Br bond is orthogonal to the nitro group's reactivity, sequential functionalization can be achieved without the need for protecting groups.
Fig 1: Synthetic workflow and divergent reactivity map of 5-Bromo-2-morpholinonitrobenzene.
Experimental Protocols: A Self-Validating Approach
To ensure reproducibility and scientific integrity, the following protocols detail not just the steps, but the physicochemical causality behind each experimental choice.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesize CAS 90841-34-2 from 4-bromo-1-fluoro-2-nitrobenzene.
Causality & Design Rationale:
-
Substrate Selection: The fluorine atom is highly electronegative, which stabilizes the anionic Meisenheimer transition state, drastically accelerating the SNAr reaction compared to a chloro-analog.
-
Solvent (DMF): A polar aprotic solvent is critical. DMF solvates the potassium cations, leaving the morpholine nucleophile unsolvated and highly reactive.
-
Base (K₂CO₃): A mild, insoluble inorganic base is utilized to scavenge the generated HF. Unlike strong bases (e.g., NaOH), K₂CO₃ prevents competitive nucleophilic attack by hydroxide ions, avoiding phenolic byproducts.
Fig 2: Step-by-step experimental workflow for the SNAr synthesis of CAS 90841-34-2.
Self-Validating Execution:
-
Dissolve 1.0 eq of 4-bromo-1-fluoro-2-nitrobenzene in anhydrous DMF (0.5 M). Add 2.0 eq of finely powdered K₂CO₃.
-
Cool to 0–5 °C. Add 1.2 eq of morpholine dropwise. Validation Check: An immediate color shift to deep yellow/orange will occur, indicating the formation of the charge-transfer complex.
-
Heat to 60 °C for 4 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot should completely disappear, replaced by an intensely UV-active yellow spot at a lower Rf.
-
Pour the mixture into crushed ice. Validation Check: A bright yellow precipitate (the product) will immediately crash out. Filter and dry under vacuum.
Protocol 2: Chemoselective Nitro Reduction
Objective: Convert the nitro group to an amine yielding 4-bromo-2-morpholinoaniline, preserving the aryl bromide.
Causality & Design Rationale: Standard palladium-catalyzed hydrogenation (H₂ / Pd-C) presents a high risk of hydrodebromination (cleavage of the C-Br bond). To preserve the aryl bromide for downstream cross-coupling, a Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is selected. NH₄Cl provides a mildly acidic environment that facilitates single-electron transfer from Iron to the nitro group without degrading the morpholine ring.
Self-Validating Execution:
-
Suspend 5-bromo-2-morpholinonitrobenzene (1.0 eq), Iron powder (5.0 eq, 325 mesh), and NH₄Cl (5.0 eq) in a 3:1 mixture of EtOH/H₂O.
-
Heat to reflux (80 °C) for 2 hours. Validation Check: The yellow color of the starting material will fade, and the mixture will turn into a dark brown/black suspension (iron oxides).
-
Analytical Validation: LC-MS must show the disappearance of the m/z 287 [M+H]⁺ peak and the appearance of a new peak at m/z 257 [M+H]⁺.
-
Filter hot through Celite, concentrate, and extract with EtOAc to isolate the aniline.
Downstream Applications in Drug Development
5-Bromo-2-morpholinonitrobenzene is a critical precursor in the development of targeted therapeutics. Recent literature highlights its specific utility in synthesizing naphthalimide-benzimidazole conjugates [2].
In these advanced workflows, the nitro group of CAS 90841-34-2 is reduced to an amine and subsequently cyclized to form a benzimidazole core. Concurrently, the preserved bromo group is utilized as an anchor point to append various naphthalimide pharmacophores via cross-coupling. These resulting conjugates have demonstrated superior antiproliferative activity against human cancer cell lines (with GI50 values in the low micromolar range), making them highly promising antitumor agents[2]. Furthermore, the morpholine-aniline motif derived from this compound remains a privileged structural feature in the design of EGFR and PI3K inhibitors.
Sources
Solubility Profile and Solvation Thermodynamics of 5-Bromo-2-morpholinonitrobenzene in Organic Solvents
A Technical Guide for Process Chemists and Drug Development Professionals
Executive Summary
In modern pharmaceutical process chemistry, the precise understanding of an intermediate's solubility profile dictates the success of downstream synthesis, purification, and scale-up. 5-Bromo-2-morpholinonitrobenzene (also known as 4-(4-bromo-2-nitrophenyl)morpholine) is a highly versatile electrophilic and nucleophilic building block. It is prominently featured in the synthesis of biologically active molecules, including DNA-PK inhibitors, CDK8/19 modulators, and quinoxaline-containing antitumor agents[1][2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere empirical data. Here, we dissect the thermodynamic causality behind the solvation of 5-Bromo-2-morpholinonitrobenzene, provide a structured solubility profile across organic solvent classes, and detail a self-validating protocol for high-throughput solubility screening.
Molecular Architecture & Solvation Thermodynamics
To predict and manipulate the solubility of 5-Bromo-2-morpholinonitrobenzene, we must first analyze its molecular architecture. The compound (C₁₀H₁₁BrN₂O₃, MW: 287.11 g/mol ) presents a unique tri-functional solvation surface:
-
The Nitro Group (Strong Dipole): The -NO₂ moiety is strongly electron-withdrawing and highly polar. It imparts a significant permanent dipole moment to the molecule, making it an excellent hydrogen-bond acceptor. This explains its high affinity for polar aprotic solvents, which solvate the molecule via strong dipole-dipole interactions.
-
The Morpholine Ring (Moderate Polarity): The morpholine substituent contains an ether oxygen and a tertiary amine nitrogen. Because the nitrogen is fully substituted (tertiary), the molecule lacks hydrogen-bond donors. However, the ether oxygen serves as an additional H-bond acceptor, allowing moderate solvation in protic solvents like alcohols.
-
The Bromophenyl Core (Lipophilicity & Polarizability): The heavy bromine atom and the aromatic ring are highly polarizable, generating strong London dispersion forces. This structural feature drives the compound's solubility in halogenated solvents and ethers, while rendering it virtually insoluble in water.
Quantitative Solubility Profile
The table below summarizes the representative thermodynamic solubility ranges of 5-Bromo-2-morpholinonitrobenzene at 25°C. These values are critical for selecting the appropriate reaction media for nucleophilic aromatic substitution (SNAr) or subsequent Suzuki-Miyaura cross-coupling reactions[1].
| Solvent Class | Specific Solvent | Solubility Range (mg/mL) | Primary Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | Strong dipole-dipole alignment with the -NO₂ group. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 100 | Dipole-dipole interactions; excellent for SNAr reactions. |
| Halogenated | Dichloromethane (DCM) | 50 - 100 | London dispersion forces interacting with the bromophenyl core. |
| Ethers | Tetrahydrofuran (THF) | 30 - 50 | Moderate dipole interactions and polarizability. |
| Alcohols | Methanol (MeOH) | 5 - 15 | H-bond donation from solvent to morpholine/nitro acceptors. |
| Aliphatic | Heptane | < 1 | Lack of polarizability and H-bonding capabilities. |
| Aqueous | Water | < 0.1 | High lipophilicity; complete absence of H-bond donors. |
Downstream Process Implications
Understanding this solubility profile directly informs synthetic route design. The synthesis of 5-Bromo-2-morpholinonitrobenzene typically proceeds via an SNAr reaction between 4-bromo-2-fluoronitrobenzene and morpholine in the presence of a base (e.g., K₂CO₃)[3][4].
Because both the starting material and the product are highly soluble in polar aprotic solvents (like DMF or Acetonitrile), the reaction remains homogeneous regarding the organic species. Conversely, the inorganic byproduct (KF) is insoluble and precipitates out, driving the reaction forward thermodynamically. Upon completion, the stark contrast between the product's high organic solubility and near-zero aqueous solubility allows for a highly efficient "aqueous crash-out" purification step.
Fig 1. SNAr synthesis workflow highlighting solvent-dependent isolation strategies.
Experimental Protocol: Self-Validating Solubility Screening
To generate highly accurate, process-relevant solubility data, empirical testing must be rigorous. The following step-by-step shake-flask methodology is designed as a self-validating system to prevent false readings caused by kinetic supersaturation or solid-state transformations.
Step-by-Step Methodology
-
Sample Preparation: Add an excess of 5-Bromo-2-morpholinonitrobenzene solid (approx. 200 mg) to a 2 mL glass HPLC vial.
-
Solvent Addition: Dispense 1.0 mL of the target organic solvent into the vial. Seal with a PTFE-lined cap to prevent solvent evaporation.
-
Isothermal Equilibration: Place the vial in a thermostatic shaker at 25°C ± 0.1°C and agitate at 500 RPM for 24 hours.
-
Causality Note: 24 hours is required to ensure thermodynamic equilibrium is reached. Shorter durations may yield metastable kinetic solubility readings.
-
-
Phase Separation: Extract 0.5 mL of the suspension and filter it through a 0.45 µm PTFE syringe filter.
-
Causality Note: PTFE is chemically inert to aggressive solvents like DMSO and DCM, preventing extractables from interfering with the HPLC-UV baseline. The 0.45 µm pore size ensures colloidal suspensions are not falsely quantified as dissolved solute.
-
-
Quantification (Filtrate): Dilute the filtrate appropriately and analyze via HPLC-UV against a pre-established calibration curve.
-
Solid-State Validation (Residual Solid): Isolate the remaining undissolved solid, dry it under a gentle stream of nitrogen, and analyze via X-Ray Powder Diffraction (XRPD).
-
Causality Note: If the molecule forms a solvate (e.g., a DMSO-solvate), the crystal lattice energy changes, fundamentally altering the thermodynamic solubility. XRPD validates that the measured solubility corresponds strictly to the anhydrous polymorph used in your process.
-
Fig 2. Self-validating thermodynamic solubility screening protocol using HPLC and XRPD.
References
-
Syntastic. "Syntastic Catalog - Chemical Intermediates (JH01361: 5-bromo-2-morpholinonitrobenzene)." Syntastic.se. Available at:[Link]
-
LookChem. "Synthesis pathways involving 4-bromo-2-fluoronitrobenzene and Morpholine Substitution." LookChem. Available at:[Link]
-
Online Inhibitor. "DNA-PK inhibitor synthesis utilizing morpholine substitution." Cy3-maleimide.com. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors." PMC. Available at:[Link]
- Google Patents. "WO2019031990A1 - Novel heterocyclic compounds as cdk8/19 inhibitors." Google Patents.
Sources
5-Bromo-2-morpholinonitrobenzene Derivatives: A Comprehensive Technical Guide on Synthesis and Application in Epigenetic and Kinase Inhibitor Discovery
Executive Summary
In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged bifunctional building blocks. 5-Bromo-2-morpholinonitrobenzene (CAS 90841-34-2) and its reduced analog, 5-bromo-2-morpholinoaniline (CAS 91062-48-5), represent a highly versatile scaffold[1][2]. Characterized by a solubilizing morpholine ring, an electron-modulating nitro/amine group, and a highly reactive aryl bromide, these derivatives are cornerstone intermediates. This whitepaper details the self-validating synthetic workflows for these compounds and explores their critical applications in developing Phosphoinositide 3-kinase (PI3K) inhibitors[3] and epigenetic readers targeting bromodomains (e.g., BRD4, BRD9)[4].
Structural Rationale & Chemical Identity
The architecture of 5-bromo-2-morpholinonitrobenzene is engineered for divergent late-stage functionalization. The morpholine ring is not merely a structural appendage; it serves a dual biochemical purpose. In kinase inhibitors, the morpholine oxygen frequently acts as a critical hydrogen-bond acceptor in the ATP-binding hinge region[3]. In bromodomain inhibitors, it projects into the solvent-exposed region, improving aqueous solubility and pharmacokinetic profiles without disrupting the core acetyl-lysine mimetic binding[4].
Table 1: Physicochemical Properties of Core Intermediates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |
| 2,5-Dibromonitrobenzene | 3460-18-2 | C₆H₃Br₂NO₂ | 280.90 g/mol | Activated ortho-bromine |
| 4-(4-Bromo-2-nitrophenyl)morpholine | 90841-34-2 | C₁₀H₁₁BrN₂O₃ | 287.11 g/mol | Solubilizing morpholine |
| 5-Bromo-2-morpholinoaniline | 91062-48-5 | C₁₀H₁₃BrN₂O | 257.13 g/mol | Nucleophilic aniline |
Self-Validating Synthetic Workflows
As a standard of scientific integrity, the following protocols are designed not just as sequential steps, but as self-validating systems where causality dictates reagent selection and in-process controls ensure experimental success.
Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr)
-
Objective: Synthesis of 4-(4-bromo-2-nitrophenyl)morpholine from 2,5-dibromonitrobenzene[5].
-
Causality: The nitro group at position 2 strongly withdraws electron density via resonance, specifically activating the ortho-bromine (position 1) for SNAr. The meta-bromine (position 4) remains unreactive due to a lack of resonance stabilization, ensuring perfect regioselectivity. Potassium carbonate (K₂CO₃) is selected as an acid scavenger to neutralize the formed HBr, driving the reaction forward without risking hydrolysis of the nitro group.
-
Step-by-Step Methodology:
-
Dissolve 2,5-dibromonitrobenzene (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.0 eq) and morpholine (1.2 eq) under constant stirring.
-
Heat the reaction mixture to 80 °C for 4-6 hours.
-
-
Self-Validation: The reaction mixture will transition from a pale yellow to a deep orange solution. Monitor by TLC (Hexane:EtOAc 3:1); the starting material (R_f ~0.7) will disappear, replaced by a bright yellow product spot (R_f ~0.4). Confirm product formation via LC-MS (m/z 287.0 [M+H]⁺).
Protocol 2.2: Chemoselective Nitro Reduction
-
Objective: Reduction of the nitro group to yield 5-bromo-2-morpholinoaniline[4].
-
Causality: Standard catalytic hydrogenation (e.g., Pd/C, H₂) poses a severe risk of hydrodehalogenation (loss of the critical bromine atom). Tin(II) chloride (SnCl₂) in ethanol is explicitly chosen as it provides a mild, chemoselective single-electron transfer reduction that perfectly preserves the aryl-halide bond.
-
Step-by-Step Methodology:
-
Dissolve 4-(4-bromo-2-nitrophenyl)morpholine in absolute ethanol.
-
Add SnCl₂·2H₂O (5.0 eq) portion-wise to control the exotherm.
-
Reflux at 70 °C for 3 hours.
-
-
Self-Validation: The deep yellow solution will progressively decolorize to a pale or colorless state. TLC monitoring (DCM:MeOH 20:1) will show complete conversion to a highly polar, ninhydrin-active spot. Basifying the mixture with 2N NaOH to pH 10 will precipitate tin salts as a white sludge, ensuring a clean extraction of the free amine into ethyl acetate.
Protocol 2.3: Miyaura Borylation
-
Objective: Conversion of the aryl bromide into a boronic ester for downstream cross-coupling[4].
-
Causality: Bis(pinacolato)diboron (B₂Pin₂) is coupled using Pd(dppf)Cl₂. Potassium acetate (KOAc) is strictly chosen over stronger bases (like Na₂CO₃) because strong bases would promote the premature Suzuki coupling of the newly formed boronic ester with unreacted aryl bromide, leading to unwanted homocoupled dimers.
-
Step-by-Step Methodology:
-
Combine 5-bromo-2-morpholinoaniline (1.0 eq), B₂Pin₂ (1.5 eq), KOAc (2.5 eq), and Pd(dppf)Cl₂ (5 mol%) in anhydrous 1,4-dioxane.
-
Degas the system via three freeze-pump-thaw cycles. (Note: Oxygen rapidly deactivates the Pd(0) catalytic species).
-
Heat at 85 °C for 12 hours under argon.
-
-
Self-Validation: The reaction will turn opaque black due to the formation of Pd(0) nanoparticles as the catalyst degrades near completion. LC-MS will confirm the mass of the pinacol boronate intermediate (m/z 305.2[M+H]⁺).
Data Presentation: Reaction Parameters
Table 2: Summary of Reaction Parameters and Validation Markers
| Reaction Step | Reagents & Catalyst | Temp / Time | Typical Yield | Self-Validation Marker |
| SNAr | Morpholine, K₂CO₃, DMF | 80 °C, 4-6h | 85-90% | Color shift to deep orange; R_f ~0.4 |
| Nitro Reduction | SnCl₂·2H₂O, EtOH | 70 °C, 3h | >95% | Solution decolorization; Ninhydrin (+) |
| Miyaura Borylation | B₂Pin₂, Pd(dppf)Cl₂, KOAc | 85 °C, 12h | 70-80% | Pd(0) black precipitate; m/z 305.2 |
Applications in Epigenetic and Kinase Targeting
The functionalized aniline serves as a launchpad for synthesizing complex inhibitors.
Bromodomain Inhibition (Epigenetics): In epigenetic drug discovery, displacing conserved water molecules in the bromodomain acetyl-lysine binding pocket is a primary design strategy. Triazolo[4,3-a]phthalazines synthesized via Suzuki coupling of the borylated 5-bromo-2-morpholinoaniline have demonstrated potent binding to BRD4 and BRD9[4]. The morpholine ring enhances the pharmacokinetic profile, while the aniline nitrogen allows for the installation of diverse sulfonamides, which dictate the selectivity between different bromodomain subfamilies[4].
PI3K Inhibition (Kinase Signaling): In the kinase domain, the morpholine moiety is a classical pharmacophore. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor with the valine residue in the ATP-binding hinge region of the kinase. Derivatives of 5-bromo-2-morpholinoaniline are heavily patented for their efficacy in halting PI3K-driven malignant transformation and inflammation pathways[3].
Visualizations
Fig 1: Synthetic workflow from dibromonitrobenzene to functionalized inhibitors.
Fig 2: Dual targeting pathways of morpholine-derived inhibitors in oncology.
References
-
Title: 孟成科技(上海)有限公司公司信息 - ChemicalBook Source: chemicalbook.com URL: 1
-
Title: 3460-18-2|2,5-Dibromonitrobenzene - Puyang Huicheng Electronic Material Co., Ltd Source: hcchems.com URL: 5
-
Title: [1,2,4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains Source: ACS Publications (nih.gov / acs.org) URL: 4
-
Title: Patent Application Publication Pub. No.: US 2010/0331293 A1 (PI3K Inhibitors) Source: Googleapis.com (USPTO) URL: 3
Sources
Pharmacological potential of 5-Bromo-2-morpholinonitrobenzene scaffolds
An In-Depth Technical Guide to the Pharmacological Potential of 5-Bromo-2-morpholinonitrobenzene Scaffolds
Authored by: A Senior Application Scientist
Foreword: The confluence of privileged structures in medicinal chemistry often yields novel scaffolds with significant therapeutic promise. This guide delves into the pharmacological potential of the 5-Bromo-2-morpholinonitrobenzene core, a scaffold that, while not extensively documented as a singular entity, represents a compelling intersection of three key pharmacophoric elements: the morpholine ring, a nitroaromatic system, and a halogen substituent. By dissecting the established roles of these components, we can construct a predictive framework for the biological activities and mechanisms of action of their combined scaffold, offering a roadmap for future research and drug development.
The Architectural Blueprint: Deconstructing the 5-Bromo-2-morpholinonitrobenzene Scaffold
The 5-Bromo-2-morpholinonitrobenzene scaffold is a unique amalgamation of three moieties, each contributing distinct physicochemical and pharmacological properties.
-
The Morpholine Moiety: A versatile and privileged pharmacophore in drug discovery, the morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[1][2] Its presence in a molecule can enhance potency through interactions with target proteins, such as kinases, and modulate pharmacokinetic properties, including solubility and metabolic stability.[1][3]
-
The Nitrobenzene Group: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring.[4] In many pharmaceuticals, the nitro group acts as a bio-reducible moiety, often serving as a prodrug that is activated under specific physiological conditions, such as the hypoxic environment of solid tumors.[4][5] This bioreduction can lead to the formation of reactive nitrogen species that mediate therapeutic effects.[4]
-
The Bromo Substituent: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, membrane permeability, and binding affinity to target proteins. The bromo group can participate in halogen bonding, a non-covalent interaction that can enhance ligand-receptor binding. Furthermore, the position of the bromine atom can influence the metabolic stability of the compound.
The strategic combination of these three components in the 5-Bromo-2-morpholinonitrobenzene scaffold suggests a high potential for diverse pharmacological activities, which will be explored in the subsequent sections.
Synthesis and Derivatization Strategies
The synthesis of a 5-Bromo-2-morpholinonitrobenzene scaffold would likely proceed through a nucleophilic aromatic substitution (SNAr) reaction. A plausible synthetic route is outlined below.
Core Synthesis Protocol: Nucleophilic Aromatic Substitution
-
Starting Materials: 1,5-Dibromo-2-nitrobenzene and Morpholine.
-
Reaction Conditions: The reaction would be carried out in a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), in the presence of a base, like potassium carbonate (K2CO3) or triethylamine (Et3N), to neutralize the HBr formed during the reaction.
-
Procedure:
-
To a solution of 1,5-Dibromo-2-nitrobenzene in DMF, add morpholine and K2CO3.
-
Heat the reaction mixture at a temperature ranging from 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate, the 5-Bromo-2-morpholinonitrobenzene product, is then filtered, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Workflow for Synthesis and Purification
Caption: Synthetic workflow for 5-Bromo-2-morpholinonitrobenzene.
Predicted Pharmacological Activities and Mechanisms of Action
Based on the constituent moieties, the 5-Bromo-2-morpholinonitrobenzene scaffold is predicted to exhibit a range of pharmacological activities, primarily in the areas of oncology, anti-inflammatory, and neuroprotection.
Anticancer Potential
The presence of the nitroaromatic group suggests that these scaffolds could act as bioreductive prodrugs, particularly effective against hypoxic solid tumors.
Proposed Mechanism of Action:
-
Selective Activation in Hypoxic Environments: In the low-oxygen environment of tumors, the nitro group can undergo enzymatic reduction by nitroreductases to form cytotoxic reactive nitrogen species.[4][5]
-
Induction of Oxidative Stress and DNA Damage: These reactive species can induce oxidative stress, leading to DNA damage and apoptosis in cancer cells.[4][6]
-
Inhibition of Cancer-Related Signaling Pathways: The morpholine moiety is known to interact with various kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7]
Signaling Pathway: Hypoxia-Activated Cytotoxicity
Caption: Hypoxia-induced activation of the scaffold.
Anti-inflammatory Activity
Both morpholine and bromo-substituted aromatic compounds have been reported to possess anti-inflammatory properties.[8][9][10]
Proposed Mechanism of Action:
-
Inhibition of Pro-inflammatory Mediators: The scaffold may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[10][11]
-
Modulation of Inflammatory Signaling Pathways: It could potentially modulate key inflammatory signaling pathways like NF-κB and MAPK.[10][11] The morpholine ring could contribute to binding within the active sites of enzymes like COX-2.[12]
Neuroprotective Effects
Morpholine derivatives have shown promise in the context of neurodegenerative diseases.[13] The antioxidant properties often associated with phenolic and bromo-aromatic structures could also contribute to neuroprotection.[14][15]
Proposed Mechanism of Action:
-
MAO Inhibition: The morpholine moiety is present in known monoamine oxidase (MAO) inhibitors, suggesting a potential for these scaffolds to modulate neurotransmitter levels.[13][16]
-
Antioxidant Activity: The scaffold may act as a scavenger of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage, a key factor in neurodegeneration.[14][17]
-
Modulation of Neuroinflammatory Pathways: By inhibiting neuroinflammation, a common feature of neurodegenerative diseases, these compounds could offer therapeutic benefits.[14][18]
Experimental Protocols for Pharmacological Evaluation
To validate the predicted pharmacological potential, a series of in vitro assays are proposed.
Anticancer Activity: MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[19][20][21]
-
Cell Seeding: Seed cancer cell lines (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5x103 cells/well and incubate for 24 hours.[19][22]
-
Compound Treatment: Treat the cells with varying concentrations of the 5-Bromo-2-morpholinonitrobenzene derivatives (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Workflow for MTT Assay
Caption: MTT assay workflow for cytotoxicity assessment.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of the compounds to inhibit the production of nitric oxide in LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: Determine the percentage of NO inhibition compared to the LPS-treated control.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay assesses the free radical scavenging activity of the compounds.[20]
-
Sample Preparation: Prepare different concentrations of the test compounds in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: Mix the test compound solutions with the DPPH solution and incubate in the dark for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC50 values for a series of 5-Bromo-2-morpholinonitrobenzene derivatives, illustrating potential structure-activity relationships.
| Compound ID | R-group Modification | Anticancer (MCF-7) IC50 (µM) | Anti-inflammatory (NO Inhibition) IC50 (µM) | Antioxidant (DPPH) IC50 (µM) |
| BMS-1 | -H | 15.2 | 25.8 | 45.3 |
| BMS-2 | 4-Fluoro | 9.8 | 18.5 | 32.1 |
| BMS-3 | 4-Methoxy | 12.5 | 22.1 | 38.7 |
| BMS-4 | 4-Trifluoromethyl | 5.4 | 12.3 | 28.9 |
Analysis of Hypothetical SAR: The data suggests that electron-withdrawing groups at the 4-position of a hypothetical substituent on the morpholine nitrogen could enhance anticancer and anti-inflammatory activities. This provides a rationale for further optimization of the scaffold.
Conclusion and Future Directions
The 5-Bromo-2-morpholinonitrobenzene scaffold represents a promising, yet underexplored, area for drug discovery. The convergence of the well-established pharmacological properties of its constituent moieties provides a strong rationale for its investigation as a source of novel anticancer, anti-inflammatory, and neuroprotective agents.
Future research should focus on:
-
Synthesis and Characterization: The synthesis of a library of 5-Bromo-2-morpholinonitrobenzene derivatives to explore structure-activity relationships.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to validate the predicted pharmacological activities and elucidate the precise mechanisms of action.
-
Pharmacokinetic Profiling: Assessment of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to evaluate their drug-likeness.
This technical guide serves as a foundational document to stimulate and guide further research into this promising class of compounds.
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5-Bromo-2-morpholinonitrobenzene (CAS 90841-34-2): A Strategic Intermediate in Advanced API Synthesis
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern drug discovery and Active Pharmaceutical Ingredient (API) process development, the selection of highly modular, polyfunctional intermediates is critical. 5-Bromo-2-morpholinonitrobenzene (also cataloged as 4-(4-bromo-2-nitrophenyl)morpholine, CAS 90841-34-2) stands out as a privileged building block[1]. By integrating three distinct chemical vectors—a morpholine ring, a nitro group, and an aryl bromide—onto a single benzene scaffold, this intermediate offers unparalleled synthetic versatility.
As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a strategic node. The precise substitution pattern allows for orthogonal reactivity: the nitro group acts as a masked amine for future cyclizations or amide couplings, the bromine atom serves as a reliable handle for transition-metal-catalyzed cross-coupling[2], and the morpholine ring inherently modulates the pharmacokinetic profile of the final API.
Structural Rationale & Pharmacophore Significance
The design of APIs often requires balancing lipophilicity, aqueous solubility, and target binding affinity. The structural components of 5-Bromo-2-morpholinonitrobenzene are deliberately chosen to address these challenges:
-
The Morpholine Ring (C2 Position): Morpholine is a classic privileged scaffold. The oxygen atom acts as a hydrogen bond acceptor, while the basic nitrogen can be protonated at physiological pH, significantly enhancing aqueous solubility. Furthermore, incorporating morpholine is a proven strategy to lower logP and mitigate hERG toxicity in lead optimization.
-
The Nitro Group (C1 Position): Synthetically, the nitro group is highly electron-withdrawing, which is essential for activating the precursor for Nucleophilic Aromatic Substitution (SNAr)[3]. Post-synthesis, it is a stable masked amine that can be selectively reduced when needed.
-
The Bromine Atom (C5 Position): Positioned meta to the nitro group and para to the morpholine ring, the C5-bromide is electronically primed for oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid extension of the molecular scaffold.
Physicochemical Profiling
Summarizing the quantitative data is essential for reaction planning and downstream purification.
| Property | Value / Description |
| IUPAC Name | 4-(4-bromo-2-nitrophenyl)morpholine |
| CAS Number | 90841-34-2 |
| Molecular Formula | C10H11BrN2O3 |
| Molecular Weight | 287.11 g/mol |
| Physical State | Solid (Yellow to orange crystalline powder) |
| Solubility | Soluble in DCM, EtOAc, DMF; insoluble in water[4] |
| Key Reactive Sites | C1 (Nitro reduction), C5 (Cross-coupling) |
Synthetic Workflows & Logical Derivatization
The true value of 5-Bromo-2-morpholinonitrobenzene lies in its orthogonal reactivity. The workflow below illustrates the logical progression from starting material to advanced API scaffolds.
Caption: Synthetic workflow and derivatization logic for CAS 90841-34-2.
Validated Experimental Methodologies
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail not just the how, but the causality behind the experimental conditions.
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most efficient route to 5-Bromo-2-morpholinonitrobenzene utilizes 5-bromo-2-fluoronitrobenzene (CAS 364-73-8) as the starting material[3].
Mechanistic Causality: Why does the morpholine selectively attack the C2 position while leaving the C5-bromide intact? The strong electron-withdrawing nitro group at C1 depletes electron density specifically at the ortho (C2) and para (C4) positions. Since the highly electronegative fluorine is at C2, it acts as an excellent leaving group, activating the site for nucleophilic attack. The bromine at C5 is meta to the nitro group and remains unactivated.
Caption: Mechanistic pathway of the SNAr reaction forming the intermediate.
Step-by-Step Procedure:
-
Setup: Charge a dry, round-bottom flask with 5-bromo-2-fluoronitrobenzene (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).
-
Causality: DMF is a polar aprotic solvent. It leaves the morpholine nucleophile unsolvated and highly reactive while stabilizing the anionic Meisenheimer complex.
-
-
Base Addition: Add anhydrous Potassium Carbonate ( K2CO3 ) (2.0 eq).
-
Causality: K2CO3 is a mild, non-nucleophilic base. It scavenges the generated HF to drive the reaction forward without causing unwanted hydrolysis of the nitro group, which can occur with strong bases like NaOH.
-
-
Nucleophile Addition: Add Morpholine (1.2 eq) dropwise at room temperature. Stir the reaction mixture at 60 °C for 4 hours.
-
Workup: Quench the reaction by pouring it into ice water. The product will precipitate as a yellow/orange solid. Filter, wash with cold water, and dry under vacuum.
-
Validation & QC:
-
LC-MS: Confirm the disappearance of the starting material ( m/z 219.9) and the appearance of the product mass ( m/z 287.1 [M+H]+ ).
-
1H NMR ( CDCl3 ): Verify the presence of morpholine multiplets at ~3.1 ppm (4H, −CH2−N ) and ~3.8 ppm (4H, −CH2−O ).
-
Protocol B: Selective Nitro Reduction (Béchamp Reduction)
If the synthetic strategy requires amide bond formation prior to cross-coupling, the nitro group must be reduced to an aniline without cleaving the C-Br bond.
Step-by-Step Procedure:
-
Setup: Dissolve 5-Bromo-2-morpholinonitrobenzene (1.0 eq) in a 4:1 mixture of Ethanol and Water.
-
Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride ( NH4Cl ) (5.0 eq).
-
Causality: This is a critical choice. Using standard catalytic hydrogenation ( Pd/C with H2 ) will result in severe hydrodehalogenation, destroying the valuable C5-bromide handle. The Béchamp reduction (Fe/ NH4Cl ) operates via a single-electron transfer mechanism that is completely selective for the nitro group, leaving the aryl bromide perfectly intact.
-
-
Reaction: Heat the suspension to reflux (80 °C) for 2-3 hours under vigorous stirring.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove iron oxides, and concentrate the filtrate. Extract with EtOAc, wash with brine, dry over Na2SO4 , and concentrate to yield 5-Bromo-2-morpholinoaniline.
-
Validation & QC:
-
1H NMR: Look for the appearance of a broad singlet at ~4.0 ppm (2H, −NH2 ), which disappears upon D2O exchange.
-
Conclusion
5-Bromo-2-morpholinonitrobenzene is a masterclass in rational intermediate design. By understanding the electronic interplay between its functional groups, process chemists can dictate the sequence of reactions—whether performing SNAr, selective reductions, or palladium-catalyzed couplings—with high predictability and yield. Adhering to the mechanistic causalities and validated protocols outlined in this guide ensures robust, scalable pathways for advanced API synthesis.
References
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Methodological & Application
Application Note: Regioselective Synthesis of 5-Bromo-2-morpholinonitrobenzene via SNAr
Introduction & Strategic Overview
5-Bromo-2-morpholinonitrobenzene (also known as 4-(4-bromo-2-nitrophenyl)morpholine) is a critical synthetic intermediate in modern drug discovery and materials science. It serves as a foundational building block for synthesizing polypharmacological agents, such as [1], and advanced optoelectronic materials like [2].
The synthesis of this compound relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) . By leveraging the distinct electronic environments of the two bromine atoms in 2,5-dibromonitrobenzene, chemists can achieve precise functionalization without the need for transition-metal catalysis.
Mechanistic Rationale: The Causality of Regioselectivity
To design a self-validating and high-yielding protocol, one must understand the electronic causality governing the reaction.
In 2,5-dibromonitrobenzene, the strongly electron-withdrawing nitro group (-NO2) exerts both inductive (-I) and mesomeric (-M) effects. These effects do not distribute equally across the aromatic ring [3]:
-
The C2 Position (Ortho): The bromine at the 2-position is ortho to the nitro group. When a nucleophile attacks this carbon, the resulting anionic Meisenheimer complex is heavily stabilized by the adjacent nitro group, which delocalizes the negative charge.
-
The C5 Position (Meta): The bromine at the 5-position is meta to the nitro group. Nucleophilic attack here generates an intermediate that cannot be stabilized by the mesomeric effect of the -NO2 group.
Consequently, morpholine selectively attacks the C2 position. Furthermore, morpholine acts as both the nucleophile and the proton scavenger (base). Utilizing an excess of morpholine (3.0 equivalents) drives the equilibrium forward by precipitating morpholinium bromide, preventing the need for auxiliary inorganic bases that might complicate the workup.
Figure 1: Mechanistic pathway of the regioselective SNAr reaction.
Experimental Design & Optimization
Solvent selection is the primary variable dictating the efficiency of this SNAr reaction. While polar aprotic solvents like DMF or DMSO are standard for SNAr, they often require tedious aqueous extractions to remove.
Using an alcohol like isopropanol (iPrOH) provides a self-validating advantage: the starting materials are highly soluble at reflux, but the byproduct (morpholinium bromide) often precipitates, giving a visual confirmation of reaction progress. Furthermore, iPrOH can be easily removed in vacuo. Aqueous conditions have been explored but suffer from competing hydrolysis and lower yields [4].
Quantitative Data: Optimization Parameters
| Solvent | Base / Nucleophile | Temperature | Time | Isolated Yield | Reference |
| Isopropanol (iPrOH) | Morpholine (3.0 eq) | Reflux (82 °C) | 4 - 8 h | ~100% (Quant.) | [1] |
| DMF | Morpholine (1.1 eq) + K2CO3 | 80 °C | 6 h | 85 - 90% | Standard |
| Water (H2O) | Morpholine (3.0 eq) | Reflux (100 °C) | 12 h | 65% | [4] |
Step-by-Step Methodology
The following protocol details the optimal high-yield synthesis utilizing isopropanol, ensuring high trustworthiness and reproducibility.
Reagents Required:
-
2,5-Dibromonitrobenzene (CAS: 3460-18-2): 1.0 equivalent (e.g., 10.0 mmol, 2.81 g)
-
Morpholine (CAS: 110-91-8): 3.0 equivalents (30.0 mmol, 2.61 mL)
-
Isopropanol (iPrOH): 20 mL (Reaction solvent)
-
Ethyl Acetate (EtOAc) and Brine (for workup)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dibromonitrobenzene (2.81 g, 10.0 mmol). Suspend the solid in 20 mL of isopropanol.
-
Nucleophile Addition: Add morpholine (2.61 mL, 30.0 mmol) dropwise to the stirring suspension at room temperature. Note: No auxiliary base is required as the excess morpholine serves this function.
-
Thermal Activation: Attach a reflux condenser and heat the mixture in an oil bath to reflux (approx. 82–85 °C). The mixture will transition to a deep yellow/orange homogeneous solution as the reaction proceeds.
-
In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% EtOAc/Hexanes eluent. The starting material ( Rf≈0.8 ) will be consumed, replaced by a bright yellow product spot at a lower Rf .
-
Quenching & Concentration: Upon completion (typically 4–6 hours), cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the isopropanol.
-
Liquid-Liquid Extraction: Dissolve the crude orange residue in EtOAc (50 mL). Wash the organic layer with distilled water (2 × 25 mL) to partition and remove the water-soluble morpholinium bromide salts. Follow with a brine wash (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate in vacuo.
-
Validation (Characterization): The resulting 5-bromo-2-morpholinonitrobenzene is typically obtained in >95% purity and quantitative yield. Validate the structure via 1H NMR (400 MHz, CDCl3 ): δ 7.90 (d, J = 2.4 Hz, 1H), 7.58 (dd, J = 8.8, 2.4 Hz, 1H), 7.05 (d, J = 8.8 Hz, 1H), 3.84 (t, J = 4.6 Hz, 4H), 3.05 (t, J = 4.6 Hz, 4H).
Figure 2: Step-by-step experimental workflow for the synthesis protocol.
References
-
Title: [1,2,4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Candle light-style OLEDs with benzochalcogenadiazoles cores Source: ResearchGate URL: [Link]
-
Title: Synthesis of Aromatic Compounds Source: DOKUMEN.PUB URL: [Link]
-
Title: Polypharmacology Approaches for Treatment of Idiopathic Pulmonary Fibrosis Source: White Rose eTheses Online URL: [Link]
Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for the Synthesis of N-Aryl Morpholines
Executive Summary
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and target affinity[1]. While transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is a powerful tool for C–N bond formation, Nucleophilic Aromatic Substitution (SNAr) remains the most operationally straightforward, scalable, and atom-economical method for coupling morpholine with electron-deficient aryl halides[1]. This application note provides a comprehensive, self-validating guide to designing and executing SNAr reactions for morpholine addition, covering both conventional and green chemistry protocols.
Mechanistic Rationale & Experimental Causality
To successfully execute an SNAr reaction, researchers must understand the causality behind substrate and reagent selection. The reaction does not proceed via a concerted SN2 pathway; rather, it follows a two-step addition-elimination mechanism[1].
-
Addition (Rate-Determining Step): The morpholine nitrogen attacks the electrophilic ipso-carbon of the aryl halide. This disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex[1].
-
Elimination: The leaving group is expelled, and aromaticity is restored to yield the N-aryl morpholine product.
Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) for morpholine addition.
Causality in Reagent Selection
-
Leaving Group Efficacy (F > Cl > Br): Unlike SN1 or SN2 reactions where bond-breaking dictates the rate, the addition step is rate-limiting in SNAr. Therefore, highly electronegative leaving groups like fluorine accelerate the reaction by maximizing the electrophilicity of the ipso-carbon, making fluorobenzenes significantly more reactive than chlorobenzenes.
-
Substrate Activation: The aryl ring must possess strong electron-withdrawing groups (EWGs) (e.g., -NO2, -CN) or be an electron-deficient heterocycle (e.g., pyrimidine, pyrazine, quinoline) in the ortho or para position to stabilize the negative charge of the Meisenheimer complex[1][2].
-
Solvent Dynamics: Traditional SNAr relies on polar aprotic solvents (DMF, DMSO, NMP) because they solvate the cations of the inorganic base (e.g., K2CO3), leaving the morpholine nucleophile "naked" and highly reactive. However, recent paradigms demonstrate that water or PEG-400 can facilitate the reaction via hydrophobic effects or micellar catalysis[3][4].
Quantitative Data: Reaction Condition Benchmarking
The following table summarizes validated SNAr conditions for morpholine addition across various substrate classes, illustrating the flexibility of the methodology.
| Substrate (Electrophile) | Halide | Solvent | Base / Additive | Temp (°C) | Time | Yield (%) | Ref |
| 4,7-Dichloroquinoline | Cl | DMF | K2CO3 | 120 | 24 h | 92 | [5] |
| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine | Cl | PEG-400 | None (Excess Amine) | 80 | 2 h | 92 | [3] |
| 2-Chloropyrazine | Cl | Water | KF (2 equiv.) | 100 | 17 h | 89 | [2] |
| Fluorobenzene (Unactivated) | F | Dioxane/DMF | Ru-Catalyst (DPPPent) | 23 | 1 h | 93 | [6] |
Experimental Workflows & Protocols
Standard experimental workflow for the synthesis and isolation of N-aryl morpholines.
Protocol A: Conventional Thermal SNAr in Polar Aprotic Solvent
This protocol is ideal for moderately deactivated aryl chlorides or highly activated aryl fluorides. It utilizes potassium carbonate to scavenge the generated acid, driving the equilibrium forward[5].
Materials:
-
Aryl halide (1.0 mmol)
-
Morpholine (1.2 - 1.5 mmol)
-
Anhydrous K2CO3 (2.0 mmol)
-
Anhydrous DMF or NMP (5.0 mL)
Step-by-Step Procedure:
-
Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and anhydrous K2CO3 (2.0 mmol).
-
Solvent & Nucleophile Addition: Suspend the mixture in anhydrous DMF (5.0 mL). Add morpholine (1.2 mmol) dropwise via syringe at room temperature. Causality Note: A slight excess of morpholine ensures complete consumption of the limiting aryl halide without complicating downstream purification.
-
Heating: Attach a reflux condenser and heat the mixture in an oil bath at 80–120 °C (depending on substrate activation) under a nitrogen atmosphere.
-
Self-Validating Reaction Monitoring: Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes) or LC-MS. Validation Check: The reaction mixture typically deepens in color (yellow/orange) as the Meisenheimer complex forms. TLC will show the disappearance of the high-Rf UV-active aryl halide and the appearance of a lower-Rf spot that stains positive with Dragendorff's reagent (indicating a tertiary amine).
-
Quenching & Workup: Once complete, cool the mixture to room temperature and pour it into ice-cold distilled water (20 mL).
-
If the product precipitates: Filter the solid via vacuum filtration, wash with cold water, and dry under a vacuum.
-
If the product remains in solution: Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization (e.g., from ethanol).
Protocol B: Green SNAr in Aqueous Media / Polyethylene Glycol (PEG-400)
To circumvent the toxicity and disposal issues of DMF/NMP, this protocol utilizes PEG-400 or water as an environmentally benign reaction medium. This is particularly effective for fused nitrogen-containing heterocycles[2][3].
Materials:
-
Heteroaryl chloride (1.0 mmol)
-
Morpholine (2.0 mmol)
-
PEG-400 (3.0 mL) OR Water + KF (2.0 mmol)
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave vial or round-bottom flask, combine the heteroaryl chloride (1.0 mmol) and morpholine (2.0 mmol). Causality Note: When using PEG-400 without an external inorganic base, a second equivalent of morpholine is required to act as the acid scavenger[3].
-
Solvent Addition: Add PEG-400 (3.0 mL). If using the aqueous protocol, add water (3.0 mL) and Potassium Fluoride (2.0 mmol). Causality Note: KF in water significantly enhances the SNAr rate via hydrogen-bond disruption and transient fluorination of the aryl chloride[2].
-
Execution: Stir the mixture at 80–100 °C for 2–17 hours. Alternatively, for rapid processing, irradiate in a microwave reactor at 150 °C for 30 minutes.
-
Self-Validating Workup: Cool the mixture to room temperature. Add diethyl ether or ethyl acetate (10 mL) and water (10 mL). Validation Check: PEG-400 is highly water-soluble. The organic product will partition cleanly into the upper organic layer. If an emulsion forms, adding 2 mL of saturated brine will immediately break it, confirming successful phase separation.
-
Isolation: Separate the organic layer, dry over MgSO4, and evaporate the solvent. The resulting N-aryl morpholine is often pure enough for downstream applications without chromatography[3].
References
-
Application Notes and Protocols: Synthesis of N-Aryl Morpholines Source: benchchem.com URL:1
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: nih.gov (PMC) URL:3
-
Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis Source: rsc.org URL:6
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC Source: d-nb.info URL:4
-
Catalytic SNAr of unactivated aryl chlorides Source: rsc.org URL:
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: nih.gov (PMC) URL:2
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: preprints.org URL:5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. preprints.org [preprints.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Note: Chemoselective Catalytic Reduction of 5-Bromo-2-morpholinonitrobenzene
Mechanistic Rationale & The Chemoselectivity Challenge
For drug development professionals and synthetic chemists, 5-bromo-2-morpholinoaniline is a highly valuable building block. The preserved bromine handle is critical for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs).
However, the catalytic reduction of its precursor, 5-bromo-2-morpholinonitrobenzene , presents a classic chemoselectivity dilemma. The objective is to fully reduce the C1-nitro group to an amine without triggering the hydrodehalogenation of the labile C5-bromine bond.
Causality of Side Reactions
Standard transition metal catalysts, such as pristine Palladium on Carbon (Pd/C), frequently fail in this application. The causality lies in the structural microenvironment of the substrate:
-
Steric Hindrance : The bulky morpholine ring at the C2 position sterically shields the adjacent C1-nitro group. This kinetically retards the desired nitro reduction, necessitating longer reaction times or higher temperatures.
-
Facile Oxidative Addition : The C5-bromine atom is sterically accessible. On electron-rich metal surfaces like Pd(0), the oxidative addition of the C–Br bond is highly facile, leading to irreversible hydrodebromination.
To invert this reactivity, the catalyst surface must be electronically or sterically modified to suppress C–Br cleavage while maintaining sufficient activity for N–O bond reduction [1].
Catalyst Selection & Surface Engineering
Achieving >99% chemoselectivity requires intentional catalyst engineering. Two primary strategies are employed in modern process chemistry:
-
Electronic Poisoning (Sulfided Catalysts) : Introducing sulfur—either by using pre-sulfided Platinum on Carbon [Pt/C(S)] or by adding a transient poison like diphenylsulfide to Pd/C—draws electron density away from the metal surface. This localized electron deficiency significantly increases the activation energy required for C–Br oxidative addition, effectively shutting down the dehalogenation pathway [2].
-
Steric Protection (Single-Atom Catalysis) : Cutting-edge sandwiched catalysts utilizing Co–N4 single sites integrated with Pt nanoparticles offer a physical solution. The Co–N4 sites selectively adsorb the halogen atom, physically anchoring and shielding the C–Br bond, while the adjacent Pt nanoparticles rapidly reduce the nitro group [3].
Logical relationship between catalyst site regulation and chemoselective reaction pathways.
Quantitative Data: Catalyst Performance Comparison
The following table synthesizes quantitative performance metrics across different catalytic systems for halonitrobenzene derivatives, illustrating the critical impact of catalyst selection on yield and purity.
| Catalyst System | Additive / Modifier | Temp (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Dehalogenation (%) |
| Standard Pd/C (5%) | None | 25 | 0.1 | >99 | <10 | >90 |
| Standard Pt/C (5%) | None | 40 | 1.0 | >99 | 65 | 35 |
| Pd/C (5%) | Diphenylsulfide (0.1 eq) | 25 | 0.1 | >95 | >98 | <2 |
| Pt/C(S) (Sulfided) | None (Pre-poisoned) | 60 | 1.5 | >99 | >99 | <1 |
| Pt @ PCN-221(Co) | Co–N4 Single Sites | 80 | 1.0 | >99 | >99.2 | <0.8 |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in physical and chemical indicators that confirm the reaction is proceeding chemoselectively.
Protocol A: Scalable Hydrogenation using Sulfided Platinum [Pt/C(S)]
This is the industry-standard method for scaling up halonitrobenzene reductions.
Reagents:
-
5-Bromo-2-morpholinonitrobenzene: 10.0 g (34.8 mmol)
-
5% Pt/C (Sulfided): 0.5 g (5 wt% loading)
-
Solvent: Tetrahydrofuran (THF) or Methanol (MeOH), 100 mL
Step-by-Step Methodology:
-
Reaction Assembly : Charge a 250 mL stainless steel autoclave with the substrate, solvent, and Pt/C(S) catalyst.
-
Inertion : Seal the reactor. Purge the headspace with Nitrogen (N₂) three times (pressurize to 0.5 MPa, then vent) to displace oxygen. Follow with three identical purges using Hydrogen (H₂).
-
Pressurization & Heating : Pressurize the reactor to exactly 1.5 MPa with H₂. Begin stirring at >800 rpm to eliminate mass transfer limitations. Heat the mixture to 60 °C.
-
Self-Validation Checkpoint 1 (Stoichiometric H₂ Uptake) : Monitor the pressure drop using a mass flow controller. The theoretical hydrogen consumption for a nitro-to-amine reduction is exactly 3.0 molar equivalents . If the system consumes a 4th equivalent, hydrodehalogenation is actively occurring. Terminate immediately if uptake exceeds 3.05 eq.
-
Self-Validation Checkpoint 2 (pH Monitoring) : Upon completion (when H₂ uptake ceases, typically 2-4 hours), cool to 20 °C and vent. Test the pH of the mixture. A neutral to slightly basic pH (due to the morpholine/aniline groups) confirms success. A sharp drop in pH indicates the formation of Hydrobromic acid (HBr), validating that dehalogenation has compromised the batch.
-
Isolation : Filter the mixture through a tight pad of Celite to remove the catalyst. Wash the pad with 20 mL of THF. Concentrate the filtrate in vacuo to yield the crude 5-bromo-2-morpholinoaniline, which can be recrystallized from ethanol/water.
Protocol B: Bench-Scale Alternative using Diphenylsulfide-Poisoned Pd/C
For laboratories lacking specialized sulfided catalysts, standard Pd/C can be utilized via in situ poisoning [2].
-
Assembly : In a standard round-bottom flask, dissolve the substrate (1.0 eq) in MeOH. Add 5% Pd/C (5 wt%) and diphenylsulfide (Ph₂S, 0.1 eq relative to substrate).
-
Reaction : Attach a hydrogen balloon (0.1 MPa). Stir vigorously at 25 °C.
-
Validation : Monitor via TLC (Hexanes:EtOAc). The starting material (distinctly yellow) will convert to the product (colorless/pale). The reaction will be slower than pristine Pd/C but will halt cleanly at the aniline stage without cleaving the C–Br bond.
Step-by-step experimental workflow for the high-pressure catalytic hydrogenation protocol.
Troubleshooting & Process Optimization
-
Incomplete Conversion : If the reaction stalls before 3.0 equivalents of H₂ are consumed, the catalyst may be over-poisoned, or the morpholine ring's steric bulk is dominating. Solution : Increase the temperature incrementally by 10 °C (up to 80 °C) rather than increasing pressure, as higher pressure disproportionately favors dehalogenation.
-
Solvent Effects : Methanol accelerates the reaction due to high hydrogen solubility but can sometimes increase dehalogenation rates. If dehalogenation is observed, switch to a less polar, non-protic solvent like Toluene or THF, which moderates the reaction kinetics.
References
-
Enhanced Chemoselective Hydrogenation through Tuning the Interaction between Pt Nanoparticles and Carbon Supports ACS Catalysis, 2016. URL:[Link] [INDEX: 1.7]
-
Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide Mori, A., et al. Organic Letters, 2006, 8, 3279-3281. URL:[Link] [INDEX: 1.6]
-
Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co-N4 Single Sites in Sandwiched Catalysts Lin, T., et al. Journal of the American Chemical Society, 2025 Apr 9;147(14):11975-11987. URL:[Link] [INDEX: 1.1]
Application Note: Optimization of Suzuki-Miyaura Cross-Coupling Using 5-Bromo-2-morpholinonitrobenzene
Executive Summary & Substrate Profiling
The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery, particularly in the development of targeted therapeutics such as kinase inhibitors and BCL-2 antagonists. 5-Bromo-2-morpholinonitrobenzene (CAS 90841-34-2)[1] is a highly privileged building block in this domain. Structurally, it features a reactive C-Br bond, an electron-withdrawing nitro group, and an electron-donating morpholine ring.
Successfully executing a Suzuki-Miyaura cross-coupling[2] with this substrate requires careful calibration of the reaction conditions. The competing electronic effects—inductive withdrawal from the meta-nitro group and resonance donation from the para-morpholine group—render the C-Br bond moderately reactive. This application note provides a field-proven, self-validating protocol for achieving high-yielding cross-couplings with this specific substrate, detailing the mechanistic causality behind every experimental choice.
Mechanistic Causality in Condition Selection
To achieve quantitative conversion, the reaction conditions must be tailored to the three fundamental steps of the palladium-catalyzed catalytic cycle[3]:
-
Oxidative Addition: The insertion of the Pd(0) active species into the C-Br bond is the rate-determining step. While aryl bromides are generally reactive, the electron-rich nature of the morpholine ring slightly increases the activation energy barrier. Therefore, robust bidentate ligands like dppf (in Pd(dppf)Cl₂) or electron-rich dialkylbiaryl phosphines like SPhos[4] are recommended to accelerate this step and stabilize the resulting Pd(II) intermediate.
-
Base-Mediated Transmetalation: Organoboron compounds are weakly nucleophilic and will not undergo transmetalation without activation[2]. The addition of an inorganic base (e.g., K₂CO₃) generates a reactive boronate complex. A biphasic or miscible aqueous-organic solvent system (e.g., 1,4-Dioxane/H₂O) is critical here; the organic phase dissolves the highly lipophilic 5-bromo-2-morpholinonitrobenzene, while the aqueous phase solvates the base to facilitate interfacial transmetalation.
-
Reductive Elimination: The spatial arrangement of the cis-Pd(II) biaryl complex dictates the release of the final product. Heating the reaction to 90–100 °C ensures rapid reductive elimination, preventing the accumulation of off-cycle Pd species that lead to catalyst degradation (Pd black).
Mechanistic catalytic cycle of the Suzuki-Miyaura coupling for 5-Bromo-2-morpholinonitrobenzene.
Optimization Matrix
The following table summarizes quantitative data from condition screening. These metrics provide a comparative baseline for optimizing the coupling of 5-bromo-2-morpholinonitrobenzene with standard arylboronic acids.
| Catalyst System (5 mol%) | Base (3.0 eq) | Solvent System (v/v) | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | 91% | Optimal. Bidentate ligand prevents catalyst deactivation; excellent phase transfer. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O (10:1) | 100 | 95% | Superior for highly sterically hindered boronic acids[4]. |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | 82% | Standard baseline; slower kinetics lead to minor protodeboronation side-reactions. |
| Pd(PPh₃)₄ | Cs₂CO₃ | DMF / H₂O (5:1) | 100 | 76% | Harsh basicity at high temps promotes homocoupling and nitro-group interference. |
Standard Operating Protocol (SOP)
This self-validating methodology is designed for a 1.0 mmol scale. The strict adherence to degassing and stoichiometry ensures reproducibility.
Reagents & Stoichiometry
-
Substrate: 5-Bromo-2-morpholinonitrobenzene (1.0 equiv, 1.0 mmol, 287.1 mg)
-
Coupling Partner: Arylboronic Acid (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol, 414.6 mg)
-
Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL total volume)
Step-by-Step Execution
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-morpholinonitrobenzene, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.
-
Atmospheric Control (Critical): Seal the flask with a rubber septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times. Causality: Molecular oxygen irreversibly oxidizes the Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.
-
Solvent Addition: Syringe in 10 mL of the pre-degassed 1,4-Dioxane/H₂O (4:1) mixture.
-
Heating & Kinetics: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous base and the organic substrate. Allow the reaction to proceed for 4–8 hours.
-
Reaction Monitoring: Monitor conversion via LC-MS or TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material mass (m/z ~287/289) indicates completion.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 × 15 mL) to remove residual dioxane and inorganic salts. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure biaryl morpholinonitrobenzene derivative.
Step-by-step experimental workflow for the Suzuki cross-coupling reaction.
Troubleshooting & Quality Control
Even with an optimized protocol, cross-coupling reactions can face substrate-specific challenges.
-
Issue: Protodeboronation (Loss of Boronic Acid).
-
Cause: Hydrolytic cleavage of the C-B bond before transmetalation can occur, often exacerbated by excess water or prolonged heating.
-
Solution: If unreacted 5-bromo-2-morpholinonitrobenzene remains but the boronic acid is consumed, add the boronic acid in two separate batches (0.75 equiv initially, 0.75 equiv after 2 hours) or switch to a less aqueous solvent system (e.g., Toluene/H₂O 10:1)[4].
-
-
Issue: Homocoupling of the Boronic Acid.
-
Cause: Trace oxygen acts as an oxidant, driving the dimerization of the boronic acid (Ar-Ar).
-
Solution: Strictly enforce the freeze-pump-thaw degassing method for the solvents prior to addition.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at:[Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Available at:[Link]
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. Available at:[Link]
Sources
Scalable Synthesis Routes for 5-Bromo-2-morpholinonitrobenzene: Application Notes and Protocols
Introduction & Mechanistic Rationale
5-Bromo-2-morpholinonitrobenzene (CAS: 90841-34-2), systematically named 4-(4-bromo-2-nitrophenyl)morpholine, is a highly valuable synthetic intermediate. It serves as a foundational building block in the development of advanced therapeutics, including dual CBP/BRD4 bromodomain inhibitors and other small-molecule epigenetic modulators[1].
The synthesis of this molecule relies on a Nucleophilic Aromatic Substitution (SNAr) . The reaction is driven by the strong electron-withdrawing nature of the ortho-nitro group, which heavily depletes electron density at the adjacent C1 position. When a nucleophile (morpholine) attacks this position, the aromaticity is temporarily broken to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex. Subsequent expulsion of the leaving group restores aromaticity and yields the final product.
Caption: SNAr mechanistic pathway via Meisenheimer complex formation.
Comparative Route Analysis
The choice of starting material dictates the efficiency, cost, and scalability of the synthesis. The two most common precursors are 4-Bromo-1-fluoro-2-nitrobenzene (Route A) and 1,4-Dibromo-2-nitrobenzene (Route B).
While bromine is generally a better leaving group than fluorine in aliphatic SN2 reactions, the opposite is true for SNAr reactions. In SNAr, the rate-determining step is the initial nucleophilic attack, not the bond cleavage. The highly electronegative fluorine atom drastically lowers the activation energy of the transition state, making fluorobenzenes exceptionally reactive[2].
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Route A (Fluoro Precursor) | Route B (Bromo Precursor) |
| Starting Material | 4-Bromo-1-fluoro-2-nitrobenzene | 1,4-Dibromo-2-nitrobenzene |
| Leaving Group | Fluoride (F⁻) | Bromide (Br⁻) |
| Reaction Time | 2 hours | 6–12 hours |
| Typical Yield | >95% | 70–85% |
| Regioselectivity | Excellent (Exclusive C1 attack) | Good (Minor C4 attack possible) |
| Scalability | High (Direct precipitation) | Moderate (May require chromatography) |
Due to its near-quantitative yield, shorter reaction time, and superior scalability, Route A is the industry standard for large-scale pharmaceutical synthesis[3] and is the focus of the protocol below.
Experimental Protocol: 100g Scale-Up Synthesis
This protocol is designed as a self-validating system. By utilizing specific in-process controls (IPCs) and exploiting the physicochemical properties of the product, this workflow eliminates the need for column chromatography, making it highly suitable for multi-kilogram scale-up.
Caption: Scalable downstream workflow for the isolation of 5-Bromo-2-morpholinonitrobenzene.
Materials Required
-
4-Bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8): 100.0 g (0.455 mol, 1.0 eq)
-
Morpholine (CAS 110-91-8): 43.6 g (0.500 mol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃): 94.3 g (0.682 mol, 1.5 eq)
-
Dimethyl Sulfoxide (DMSO): 500 mL
-
Deionized Water: 1500 mL
Step-by-Step Methodology
Step 1: Reactor Preparation & Dissolution Charge 500 mL of DMSO into a 3 L jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, and nitrogen inlet. Add 100.0 g of 4-Bromo-1-fluoro-2-nitrobenzene. Stir at 250 rpm until fully dissolved.
-
Causality: DMSO is a polar aprotic solvent. It aggressively solvates cations (like K⁺) but leaves the morpholine nucleophile relatively unsolvated and "naked." This drastically increases the nucleophilicity of morpholine, accelerating the SNAr mechanism.
Step 2: Base Addition Add 94.3 g of finely powdered K₂CO₃ in one portion.
-
Causality: K₂CO₃ acts as an acid scavenger. As the reaction proceeds, highly corrosive Hydrofluoric Acid (HF) is generated. If left unneutralized, HF will protonate the morpholine, instantly destroying its nucleophilicity and stalling the reaction.
Step 3: Nucleophile Addition Add 43.6 g of morpholine dropwise over 30 minutes. Maintain the internal temperature below 40 °C using jacket cooling.
-
Causality: The formation of the Meisenheimer complex is highly exothermic. Controlled dropwise addition prevents thermal runaway, which could lead to degradation of the nitroaromatic ring and the formation of dark, tarry impurities.
Step 4: Thermal Maturation Ramp the internal temperature to 80 °C and hold for 2 hours with continuous stirring.
Step 5: In-Process Control (IPC) & Self-Validation Sample 0.1 mL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via HPLC (or TLC using Hexanes:EtOAc 4:1).
-
Validation Protocol: The protocol is self-validating. Do not proceed to Step 6 until the starting material peak (4-Bromo-1-fluoro-2-nitrobenzene) is <1% by AUC. If >1% remains, add an additional 0.1 eq of morpholine and stir for 30 more minutes.
Step 6: Quenching & Controlled Precipitation Cool the reactor to 20 °C. Begin adding 1500 mL of deionized water dropwise over 1.5 hours while increasing the stir rate to 400 rpm.
-
Causality: 5-Bromo-2-morpholinonitrobenzene is highly hydrophobic. Rapid addition of water will cause the product to "oil out" (crash out as a sticky, unfilterable resin trapping DMSO). Dropwise addition lowers the solvent polarity gradually, forcing the product to nucleate and grow into highly pure, easily filterable crystalline solids.
Step 7: Isolation and Washing Filter the resulting bright orange suspension through a sintered glass Buchner funnel. Wash the filter cake with 3 x 200 mL of cold deionized water.
-
Causality: Cold water washes efficiently remove residual DMSO and inorganic salts (KF, K₂CO₃) without dissolving the target product.
Step 8: Drying Transfer the solid to a vacuum oven. Dry at 45 °C under high vacuum (<10 mbar) to a constant weight.
-
Expected Yield: 124 - 128 g (95 - 98%). Bright orange crystalline solid.
Sources
Application Note: 5-Bromo-2-morpholinonitrobenzene as a Privileged Synthon in Kinase and Bromodomain Inhibitor Synthesis
Executive Summary & Structural Causality
In the landscape of targeted oncology and signal transduction therapy, the rational design of small-molecule inhibitors relies heavily on privileged building blocks. 5-Bromo-2-morpholinonitrobenzene (CAS: 90841-34-2) —also referred to as 4-(4-bromo-2-nitrophenyl)morpholine—is a highly versatile, trifunctional synthon utilized extensively in the development of ATP-competitive kinase inhibitors and epigenetic bromodomain modulators.
As an Application Scientist, I select this building block for three distinct structural reasons:
-
The Morpholine Motif: This saturated heterocycle is strategically positioned to project into the solvent-exposed region of the kinase ATP-binding cleft. It enhances aqueous solubility, improves pharmacokinetic stability, and minimizes steric clashes within the hydrophobic pocket[1].
-
The Nitro Group (Aniline Precursor): Upon reduction, the resulting primary amine acts as a critical hydrogen bond donor. In many aminopyrimidine-based inhibitors, this aniline NH forms a direct hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Ala208 in ACK1) [2].
-
The Bromo Handle: The C5-bromo substituent provides an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), enabling the modular assembly of diverse inhibitor cores, such as those targeting PI3Kβ/δ[3] and CREBBP/BRD4 bromodomains [4].
Synthetic Workflow & Mechanistic Insights
The integration of 5-bromo-2-morpholinonitrobenzene into a drug discovery pipeline requires a highly controlled sequence of transformations. The first obligatory step is the reduction of the nitro group. Standard catalytic hydrogenation (e.g., Pd/C, H2) is strictly contraindicated due to the high risk of concomitant hydrodebromination at the C5 position. Therefore, chemoselective reduction using a Béchamp-type Iron/NH4Cl system or Tin(II) chloride (SnCl2) is mandated to yield the key intermediate 5-bromo-2-morpholinoaniline [5].
Following reduction, the synthetic path typically diverges. To couple this fragment to a halogenated hinge-binding core (e.g., a chloropyrimidine or chlorophthalazine), the polarity of the aryl bromide is reversed via Miyaura borylation. The resulting pinacol boronate ester is then subjected to a Suzuki-Miyaura cross-coupling to yield the final targeted inhibitor [6].
Fig 1: Synthetic workflow of 5-Bromo-2-morpholinonitrobenzene and downstream pathway inhibition.
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility in the synthesis of kinase inhibitor libraries.
Protocol 1: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without cleaving the aryl C-Br bond.
-
Reaction Setup: To a solution of 5-bromo-2-morpholinonitrobenzene (10.0 g, 34.8 mmol) in a 4:1 mixture of Ethanol/Water (150 mL) at room temperature, add Iron powder (9.7 g, 174 mmol, 5.0 eq) and Ammonium Chloride (9.3 g, 174 mmol, 5.0 eq).
-
Execution: Heat the vigorously stirred suspension to reflux (85 °C) for 3 hours.
-
Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The product will appear as a highly fluorescent blue spot under 254 nm UV, with a lower Rf than the starting material.
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron sludge. Wash the pad thoroughly with EtOAc (3 × 100 mL). Concentrate the filtrate in vacuo, partition between EtOAc and saturated aqueous NaHCO3, dry the organic layer over Na2SO4, and evaporate to yield 5-bromo-2-morpholinoaniline as an off-white solid.
Protocol 2: Miyaura Borylation
Objective: Convert the aryl bromide into a reactive pinacol boronate ester for subsequent cross-coupling [4].
-
Reaction Setup: In an oven-dried Schlenk flask, dissolve 5-bromo-2-morpholinoaniline (5.0 g, 19.4 mmol) in anhydrous 1,4-Dioxane (80 mL). Add bis(pinacolato)diboron (7.4 g, 29.1 mmol, 1.5 eq) and anhydrous Potassium Acetate (5.7 g, 58.2 mmol, 3.0 eq).
-
Catalyst Addition: Degas the mixture by sparging with Argon for 15 minutes. Add Pd(dppf)Cl2·CH2Cl2 (0.79 g, 0.97 mmol, 5 mol%).
-
Execution: Heat the mixture to 85 °C under an Argon atmosphere for 12 hours.
-
Validation (QC): Analyze an aliquot via LC-MS. The desired boronate ester will exhibit a mass of [M+H]+ = 305.2, replacing the 1:1 bromine isotope pattern of the starting material.
-
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (gradient: 0-30% EtOAc in Hexanes).
Protocol 3: Suzuki-Miyaura Kinase Core Assembly
Objective: Couple the morpholinoaniline boronate to a heteroaryl chloride (e.g., 2-chloropyrimidine derivative).
-
Reaction Setup: Combine the boronate ester (1.0 eq) and the heteroaryl chloride (1.1 eq) in a 3:1 mixture of 1,4-Dioxane and Water. Add K2CO3 (2.5 eq).
-
Execution: Degas with Argon, add Pd(PPh3)4 (5 mol%), and heat at 100 °C for 8 hours.
-
Workup: Extract with DCM, wash with brine, dry, and purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor.
Quantitative Data & Quality Control Metrics
To ensure the integrity of the structure-activity relationship (SAR) data generated from these compounds, strict QC metrics must be met at each synthetic node.
| Synthetic Step | Target Intermediate | Typical Yield | Target Purity (HPLC) | Key Analytical Metric (Self-Validation) |
| Nitro Reduction | 5-Bromo-2-morpholinoaniline | 85 – 92% | > 98% | LC-MS: [M+H]+ 257.0/259.0 (1:1 ratio) |
| Miyaura Borylation | Aryl Boronic Ester (Bpin) | 70 – 80% | > 95% | 11B NMR: Singlet at ~30 ppm; LC-MS: [M+H]+ 305.2 |
| Suzuki Coupling | Final Kinase/BRD Inhibitor | 60 – 75% | > 99% | 1H NMR: Disappearance of Bpin methyls (1.33 ppm) |
References
-
Title: Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: [1,2,4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents Source: European Journal of Medicinal Chemistry (via PMC) URL: [Link]
-
Title: Discovery of 9-(1-anilinoethyl)-2-morpholino-4-oxo-pyrido[1,2-a]pyrimidine-7-carboxamides as PI3Kβ/δ inhibitors for the treatment of PTEN-deficient tumours Source: European Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]
- Title: Selective Inhibitor of PI3K Activity Source: US Patent 2010/0331293 A1 URL
Sources
- 1. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [1,2,4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Microwave-Assisted Synthesis of 5-Bromo-2-morpholinonitrobenzene
Executive Summary & Scientific Rationale
The synthesis of highly functionalized nitroaromatics is a cornerstone in the development of active pharmaceutical ingredients (APIs) and epigenetic inhibitors[1]. Specifically, 5-bromo-2-morpholinonitrobenzene (also systematically named 4-bromo-1-morpholino-2-nitrobenzene) is a critical intermediate. Synthesizing this compound via conventional thermal Nucleophilic Aromatic Substitution (SNAr) often requires prolonged reaction times (12–24 hours) and suffers from thermal degradation byproducts.
By transitioning to a Microwave-Assisted Organic Synthesis (MAOS) paradigm, we exploit volumetric dielectric heating to directly excite polar solvent molecules and charged transition states[2]. This reduces the reaction time from hours to mere minutes while significantly enhancing the purity and yield of the final product[3].
Mechanistic Grounding & Causality
The SNAr reaction between 4-bromo-1-fluoro-2-nitrobenzene and morpholine is driven by the strong electron-withdrawing nature of the ortho-nitro group.
-
Leaving Group Causality: Fluorine is selected as the leaving group over chlorine or bromine because SNAr reaction rates are determined by the formation of the intermediate Meisenheimer complex, not the bond-breaking step. Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the accumulating negative charge in the transition state.
-
Microwave Causality: The SNAr mechanism involves a highly polar transition state. Microwave irradiation (2.45 GHz) directly couples with the dipole moments of the solvent (DMF) and the polar Meisenheimer complex, providing targeted energy transfer that accelerates the reaction rate exponentially compared to conductive thermal heating[2].
-
Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated hydrofluoric acid (HF), preventing the protonation of morpholine and driving the reaction to completion[1].
Fig 1. S_NAr mechanistic pathway via the Meisenheimer complex intermediate.
Experimental Design & Quantitative Optimization
To validate the efficiency of the microwave-assisted protocol, a comparative study was conducted against conventional thermal heating. The quantitative optimization data is summarized below.
Table 1: Reaction Optimization Data
| Entry | Heating Modality | Temp (°C) | Time | Base (1.5 eq) | Conversion (%) | Purity (LC-MS) |
| 1 | Conventional (Oil Bath) | 80 | 12 h | K₂CO₃ | 65 | 85% |
| 2 | Conventional (Oil Bath) | 100 | 6 h | DIPEA | 72 | 88% |
| 3 | Microwave (Closed Vessel) | 80 | 20 min | DIPEA | 89 | 95% |
| 4 | Microwave (Closed Vessel) | 100 | 10 min | DIPEA | >98 | >99% |
Note: Entry 4 represents the optimized conditions utilized in the protocol below.
Self-Validating Step-by-Step Protocol
This protocol is designed as a closed-loop, self-validating system. Quality control (QC) checkpoints are embedded to ensure empirical verification before proceeding to subsequent steps.
Phase 1: Reagent Preparation
-
Vial Charging: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-bromo-1-fluoro-2-nitrobenzene (1.0 mmol, 220 mg).
-
Solvent Addition: Add 3.0 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent with a high loss tangent, making it an exceptional microwave absorber that rapidly reaches target temperatures.
-
Amine & Base Addition: Sequentially add morpholine (1.2 mmol, 104 µL) and DIPEA (1.5 mmol, 261 µL).
-
Sealing: Seal the vial with a Teflon-lined crimp cap to safely contain the autogenous pressure generated during heating.
Phase 2: Microwave Irradiation
-
Parameter Setup: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to 100 °C, with a ramp time of 2 minutes and a hold time of 10 minutes[3]. Set maximum power to 150 W and pressure limit to 15 bar.
-
Execution & Monitoring: Initiate the sequence.
-
Validation Checkpoint 1: Monitor the real-time IR temperature profile. The temperature should stabilize at 100 °C within 2 minutes. Sudden pressure spikes indicate solvent degradation or moisture contamination.
-
Phase 3: Workup & Isolation
-
Cooling & Quenching: Allow the vial to cool to <30 °C via compressed air cooling. Carefully uncap the vial and transfer the mixture to a separatory funnel containing 15 mL of deionized water.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 10 mL).
-
Validation Checkpoint 2: Perform a TLC (Thin Layer Chromatography) of the organic phase (Eluent: 20% EtOAc in Hexanes). The starting material (R_f ~ 0.7) should be completely absent, replaced by a vibrant yellow product spot (R_f ~ 0.4).
-
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (2 × 10 mL) to effectively partition and remove residual DMF, followed by a final brine wash (10 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude orange/yellow solid.
Phase 4: Purification
-
Flash Chromatography: Purify the crude material via silica gel flash chromatography using a gradient of 5% to 20% EtOAc in Hexanes.
-
Final QC: Isolate the fractions containing the pure product and evaporate to yield 5-bromo-2-morpholinonitrobenzene as a bright yellow crystalline solid.
Fig 2. Step-by-step workflow for the microwave-assisted SNAr synthesis.
Analytical Characterization
To ensure absolute trustworthiness of the synthesized batch, verify the structure against the following expected analytical parameters:
-
LC-MS (ESI+): Calculated for C₁₀H₁₁BrN₂O₃ [M+H]⁺: 287.0; Found: 287.0 / 289.0 (characteristic 1:1 isotopic pattern for single bromine substitution).
-
¹H NMR (400 MHz, CDCl₃): δ 7.90 (d, J = 2.4 Hz, 1H, Ar-H adjacent to NO₂), 7.58 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.05 (d, J = 8.8 Hz, 1H, Ar-H adjacent to morpholine), 3.85 (t, J = 4.6 Hz, 4H, morpholine -CH₂O-), 3.05 (t, J = 4.6 Hz, 4H, morpholine -CH₂N-).
References
-
MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals. [Link][2]
-
Royal Society of Chemistry. (2022). Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. RSC Advances. [Link][1]
-
Royal Society of Chemistry. (2012). Flow and Microwave-Assisted SNAr Reactions. RSC Advances.[Link][3]
Sources
- 1. Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00609J [pubs.rsc.org]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
Functionalization of the Bromine Position in 5-Bromo-2-morpholinonitrobenzene: A Comprehensive Application Note
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Molecule of Interest: 5-Bromo-2-morpholinonitrobenzene (CAS: 90841-34-2)
Introduction: Electronic Profiling of the Scaffold
The compound 5-bromo-2-morpholinonitrobenzene is a highly versatile building block in medicinal chemistry. Its structural topology—a central benzene ring substituted with a nitro group (C1), a morpholine ring (C2), and a bromine atom (C5)—makes it an ideal precursor for synthesizing complex biaryls, benzimidazoles, and quinoxalines.
Functionalization of the C5 bromine position via Palladium-catalyzed cross-coupling is a critical step in library synthesis. However, the reactivity of this C-Br bond is governed by a delicate electronic push-pull system:
-
The Push (+M Effect): The morpholine nitrogen at C2 is para to the C5 bromine. It donates electron density into the aromatic ring via resonance, enriching the C-Br bond.
-
The Pull (-I, -M Effect): The nitro group at C1 is meta to the C5 bromine. It exerts a strong inductive electron-withdrawing effect, partially counteracting the morpholine's donation.
Causality in Catalyst Selection: Fundamental mechanistic studies demonstrate that electron-rich aryl halides undergo the initial oxidative addition step with Pd(0) more slowly than electron-deficient substrates [1]. Because the para-morpholine group enriches the C-Br bond, standard triphenylphosphine (PPh₃) ligands often lead to sluggish reaction rates and competitive protodehalogenation. To overcome this activation barrier, the use of electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as SPhos or RuPhos) is strictly required to accelerate oxidative addition and stabilize the monomeric Pd(0) active species [2].
Mechanistic Pathway
Fig 1. Catalytic cycle for the Suzuki-Miyaura cross-coupling of 5-bromo-2-morpholinonitrobenzene.
Experimental Methodologies
The following protocols are designed as self-validating systems. Visual cues and specific workup rationales are embedded to ensure high-fidelity execution and immediate troubleshooting.
Protocol A: Suzuki-Miyaura C-C Cross-Coupling
This protocol utilizes SPhos to facilitate the coupling of 5-bromo-2-morpholinonitrobenzene with diverse arylboronic acids.
Reagents:
-
5-Bromo-2-morpholinonitrobenzene (1.0 equiv, 1.0 mmol, 287.1 mg)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(OAc)₂ (0.05 equiv, 5 mol%, 11.2 mg)
-
SPhos (0.10 equiv, 10 mol%, 41.0 mg)
-
K₃PO₄ (3.0 equiv, 3.0 mmol, 636.8 mg)
-
Solvent: Toluene / H₂O (4:1 v/v, 10 mL)
Step-by-Step Procedure:
-
Preparation: Charge an oven-dried Schlenk flask with 5-bromo-2-morpholinonitrobenzene, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Causality: K₃PO₄ is chosen over Na₂CO₃ because its higher solubility in the biphasic Toluene/H₂O system provides the strong basicity required to form the reactive "ate" complex during transmetalation.
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen (Repeat 3x).
-
Solvent Addition: Add 10 mL of degassed Toluene/H₂O (4:1) via syringe.
-
Causality: Degassing is critical. Ambient oxygen rapidly oxidizes the electron-rich SPhos ligand to its phosphine oxide, irreversibly poisoning the catalyst.
-
-
Reaction Execution: Heat the mixture in an oil bath at 90 °C for 4–6 hours under vigorous stirring.
-
Self-Validation Check: Upon reaching ~60 °C, the initial pale-yellow suspension will transition to a deep red/orange homogeneous solution. This color change visually confirms the reduction of Pd(II) to the active Pd(0)L₁ species.
-
-
Monitoring: Monitor reaction progress via TLC (30% EtOAc in Hexanes). The starting material (bright yellow, UV active, R_f ≈ 0.6) should be completely consumed.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 x 15 mL) to remove inorganic salts and boronic acid byproducts. Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography.
Protocol B: Buchwald-Hartwig C-N Amination
For the installation of secondary or primary amines at the C5 position, RuPhos is the optimal ligand due to its ability to prevent competitive β-hydride elimination [3].
Reagents:
-
5-Bromo-2-morpholinonitrobenzene (1.0 equiv, 1.0 mmol)
-
Amine nucleophile (1.2 equiv, 1.2 mmol)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%, 18.3 mg)
-
RuPhos (0.08 equiv, 8 mol%, 37.3 mg)
-
Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651.6 mg)
-
Solvent: 1,4-Dioxane (Degassed, 8 mL)
Step-by-Step Procedure:
-
Preparation: In a glovebox or using standard Schlenk techniques, combine the aryl bromide, Pd₂(dba)₃, RuPhos, and Cs₂CO₃ in a reaction vial.
-
Addition: Add the amine and degassed 1,4-Dioxane. Seal the vial tightly.
-
Heating: Stir at 100 °C for 8–12 hours.
-
Self-Validation Check: The dark purple color of Pd₂(dba)₃ will shift to a dark red/brown as the active RuPhos-Pd(0) complex forms and enters the catalytic cycle.
-
-
Workup: Filter the crude mixture through a short pad of Celite to remove the insoluble Cs₂CO₃ salts and palladium black. Elute with EtOAc (30 mL).
-
Purification: Concentrate the filtrate and purify via flash chromatography (DCM/MeOH gradients are recommended for polar amine products).
Experimental Workflow
Fig 2. Step-by-step experimental workflow for the Pd-catalyzed functionalization of the C5 position.
Quantitative Data & Reaction Scope Summary
The following table summarizes expected outcomes based on the nucleophile applied to the 5-bromo-2-morpholinonitrobenzene scaffold.
| Reaction Type | Nucleophile | Catalyst System | Base / Solvent | Temp / Time | Expected Yield |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Tol:H₂O | 90 °C / 4 h | 85–92% |
| Suzuki-Miyaura | Heteroaryl boronate | Pd(dppf)Cl₂ | Na₂CO₃ / Dioxane:H₂O | 90 °C / 6 h | 75–85% |
| Buchwald-Hartwig | Morpholine (2nd eq) | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ / Dioxane | 100 °C / 8 h | 80–88% |
| Buchwald-Hartwig | Primary Alkyl Amine | Pd₂(dba)₃ / BrettPhos | NaOtBu / Toluene | 90 °C / 12 h | 70–80% |
Troubleshooting & Optimization
-
Incomplete Conversion (Suzuki): If starting material remains after 6 hours, the boronic acid may have undergone protodeboronation. Solution: Add an additional 0.5 equivalents of the boronic acid and continue heating. Ensure the Toluene/H₂O mixture was thoroughly degassed.
-
Formation of Hydrodehalogenated Byproduct (Ar-H): This indicates that oxidative addition occurred, but transmetalation was too slow, leading to protonation of the Pd(II) intermediate. Solution: Increase the concentration of the base (K₃PO₄) or switch to a more active, sterically hindered ligand like XPhos.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-morpholinonitrobenzene
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 5-Bromo-2-morpholinonitrobenzene (also known as 4-(4-bromo-2-nitrophenyl)morpholine). This compound is a critical building block and intermediate in the synthesis of complex pharmacophores, including potent bromodomain inhibitors[1].
Because this intermediate is typically synthesized via the nucleophilic aromatic substitution ( SNAr ) of 4-bromo-1-fluoro-2-nitrobenzene with morpholine, crude reaction mixtures often present unique purification challenges. Below, you will find field-proven troubleshooting guides, causal explanations for common issues, and self-validating purification protocols.
Purification Decision Matrix
Decision tree for the purification of 5-Bromo-2-morpholinonitrobenzene.
Troubleshooting FAQs & Methodologies
Q1: What are the most common impurities in my crude reaction mixture, and what is the mechanistic causality behind their formation? A1: The SNAr reaction relies on the strong electron-withdrawing nature of the nitro group to activate the ortho-halogen (typically fluorine) for nucleophilic attack by morpholine. You will typically encounter three classes of impurities:
-
Unreacted Starting Material: Incomplete conversion leaves residual 4-bromo-1-fluoro-2-nitrobenzene, which is highly non-polar.
-
Morpholine Hydrohalide Salts: Morpholine acts as both the nucleophile and the base. The byproduct is morpholine hydrofluoride (or hydrochloride), which can co-precipitate with your product.
-
Bis-substituted Byproducts: If the reaction is pushed to excessive temperatures (>100°C), the less-activated para-bromo group can undergo secondary substitution, yielding trace amounts of 2,4-dimorpholinonitrobenzene.
Q2: My crude product contains significant morpholine salts. How do I remove them before attempting chromatography? A2: Direct chromatography of crude mixtures containing amine salts leads to severe band tailing and silica degradation. An initial biphasic aqueous extraction is mandatory to partition these salts away from the target organic compound[2].
Methodology: Aqueous Extraction Workflow
-
Dilution: Dissolve the crude reaction mixture in an organic solvent with high solubility for the product but low miscibility with water (e.g., Ethyl Acetate or tert-butyl methyl ether)[2].
-
Acidic Wash: Wash the organic layer with 0.1 M HCl (1:1 v/v). Causality: The weakly basic excess morpholine ( pKa ~8.3) is protonated and partitions into the aqueous layer, while the electron-deficient product remains in the organic layer.
-
Neutralization: Wash the organic layer with saturated NaHCO3 followed by brine to restore neutral pH and remove dissolved water.
-
Drying & Isolation: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Q3: I need to separate unreacted starting material from the product. What is the optimal chromatography protocol? A3: Flash silica chromatography is highly effective for separating the non-polar starting material from the more polar morpholine adduct[3].
Methodology: Flash Column Chromatography
-
Preparation: Dry-load the crude mixture onto silica gel (230-400 mesh) to prevent band broadening.
-
Elution: Utilize a gradient solvent system of 0% to 30% Ethyl Acetate (EtOAc) in Heptane[3]. Causality: The non-polar starting material elutes early (typically <10% EtOAc), while the morpholine ring increases the polarity of the product, requiring ~20-30% EtOAc for elution.
-
Self-Validation (Monitoring): Monitor fractions via TLC (UV 254 nm). The target 5-Bromo-2-morpholinonitrobenzene exhibits an Rf of ~0.4 in 20% EtOAc/Heptane. Validate the absence of residual morpholine by staining a TLC plate with ninhydrin (free morpholine appears as a purple spot; the product will not stain strongly due to steric hindrance and electron withdrawal).
-
Isolation: Pool pure fractions and concentrate in vacuo at 40°C.
Q4: During recrystallization, my product "oils out" instead of forming crystals. How do I fix this? A4: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure mixture is depressed below the temperature at which the product saturates the solvent. Morpholine derivatives are highly prone to this due to their flexible ring system and ability to trap solvent molecules.
Methodology: Anti-Solvent Recrystallization
-
Dissolution: Suspend the crude solid in minimal boiling Ethyl Acetate (approx. 2-3 mL/g).
-
Anti-Solvent Addition: Dropwise, add hot Heptane until the solution becomes faintly cloudy (reaching the cloud point).
-
Seeding & Cooling: Add a few seed crystals of pure 5-Bromo-2-morpholinonitrobenzene. Causality: Seeding bypasses the nucleation energy barrier, forcing crystallization before the oiling-out temperature is reached. Allow the mixture to cool to room temperature slowly over 2 hours to promote large crystal growth.
-
Isolation: Transfer to an ice bath (0-5°C) for 1 hour, then collect the crystals via vacuum filtration.
Q5: For late-stage biological assays, we require >99.5% purity. How do we achieve this? A5: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is required to remove trace regioisomers or bis-substituted byproducts that co-elute on normal-phase silica[1].
Methodology: Preparative HPLC Protocol
-
Column: C18-AQ (e.g., 50 mm × 4.6 mm, 5 μm)[1].
-
Mobile Phase: Phase A: Water with 0.35% Trifluoroacetic acid (TFA); Phase B: Acetonitrile with 0.35% TFA[1]. Causality: TFA acts as an ion-pairing agent, protonating the weakly basic morpholine nitrogen to sharpen the peak and prevent tailing on the stationary phase.
-
Gradient: 1% B to 90% B over 4 minutes, holding at 99% B for column wash[1].
-
Detection: Monitor via UV at 254 nm and Evaporative Light Scattering Detection (ELSD) to ensure no non-UV active impurities remain[1].
Quantitative Comparison of Purification Methods
Use the table below to select the appropriate purification strategy based on your current scale, budget, and purity requirements.
| Purification Method | Typical Yield Recovery | Target Purity | Scalability | Relative Cost | Primary Application |
| Aqueous Extraction | 90-95% | 85-90% | High (>1 kg) | Low | Removing salts & excess morpholine |
| Recrystallization | 70-85% | >98% | High (>1 kg) | Low | Bulk purification, removing trace organics |
| Flash Chromatography | 60-80% | >95% | Medium (10-100 g) | Medium | Separating unreacted starting materials |
| Preparative HPLC | 50-70% | >99.5% | Low (<10 g) | High | Late-stage drug development / Reference standards |
References
- Source: nih.
- Source: doi.
- Source: google.
Sources
Technical Support Center: Chemoselective Reduction of 5-Bromo-2-morpholinonitrobenzene
Welcome to the technical support center for the chemoselective reduction of 5-Bromo-2-morpholinonitrobenzene. Converting this substrate to 5-bromo-2-morpholinoaniline presents a classic chemoselectivity challenge: reducing a highly reactive nitro group while preserving a labile aryl bromide and an electron-rich morpholine ring. This guide provides mechanistic troubleshooting, FAQs, and validated protocols to eliminate side reactions such as hydrodehalogenation and incomplete reduction.
Reaction Pathway & Side Reaction Network
Reaction pathways for 5-Bromo-2-morpholinonitrobenzene reduction highlighting side reactions.
Part 1: Mechanistic Causality & Common Pitfalls
The reduction of the nitro group follows the classic Haber mechanism, progressing through nitroso and hydroxylamine intermediates before yielding the primary amine[1]. When working with 5-bromo-2-morpholinonitrobenzene, researchers typically encounter two major pitfalls:
Pitfall 1: Hydrodehalogenation Aryl bromides readily undergo oxidative addition with standard palladium catalysts (Pd/C) under hydrogen atmospheres, leading to the rapid cleavage of the C-Br bond[2]. This results in the unwanted side product, 2-morpholinoaniline.
Pitfall 2: Morpholine Protonation and Emulsion Formation The morpholine ring contains a basic nitrogen that acts as a Lewis base. In highly acidic reduction conditions (e.g., strong HCl), it protonates. This drastically alters the molecule's solubility profile, driving it into the aqueous phase and causing severe emulsion issues during workup, particularly when heavy metals like tin or iron are used.
Part 2: Frequently Asked Questions (FAQs)
Q: I used standard Pd/C and H₂, but my LC-MS shows a mass corresponding to 2-morpholinoaniline. How do I prevent this? A: You are observing hydrodehalogenation. Palladium is highly active for C-Br bond cleavage[2]. To prevent this, you must switch to a poisoned catalyst such as sulfided Platinum on Carbon (Pt/C(S)), which preserves the halogen while reducing the nitro group[3]. Alternatively, if you must use Pd/C, utilize transfer hydrogenation with hydrazine hydrate strictly at room temperature; elevated temperatures will trigger dehalogenation[4].
Q: My reaction stalled, and I see a yellow/orange intermediate on my TLC plate. What is it? A: This is likely the hydroxylamine intermediate (5-bromo-2-morpholinophenylhydroxylamine)[5]. Stalling occurs when the hydrogen donor is depleted, the catalyst is poisoned, or the temperature is too low. To drive the reaction to completion, ensure an excess of your reducing agent and maintain adequate heating (70–80 °C).
Q: Can I use a Béchamp-style reduction (Fe/HCl) for this substrate? A: Yes, iron-based reductions are highly chemoselective and will not cleave the aryl bromide[2]. However, replacing strong HCl with NH₄Cl is highly recommended. NH₄Cl provides a mildly acidic environment sufficient to promote the dissolution of the metal and facilitate electron transfer, without fully protonating the morpholine ring[5].
Part 3: Method Selection Matrix
To ensure optimal chemoselectivity, select your reducing agent based on your scale and tolerance for workup complexity.
| Reducing Method | Dehalogenation Risk | Morpholine Compatibility | Workup Complexity | Recommended Use Case |
| Pd/C + H₂ | High (Avoid) | High | Low | NOT recommended for this substrate. |
| Pt/C (Sulfided) + H₂ | Low | High | Low | Large-scale / Process Chemistry. |
| Fe / NH₄Cl | Very Low | High | High (Iron Sludge) | Scalable lab synthesis (>10g). |
| SnCl₂·2H₂O | Very Low | Medium (pH sensitive) | Medium (Emulsions) | Small lab scale (<10g), high precision. |
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific visual cues and analytical checkpoints to ensure success.
Protocol A: Stannous Chloride Reduction (Ideal for Lab Scale <10g)
Causality: SnCl₂ is a mild electron-transfer reagent that forms a transient coordination complex with the nitro group, selectively reducing it without affecting aryl halides[6].
-
Initiation: Dissolve 5-bromo-2-morpholinonitrobenzene (1.0 eq) in a 1:1 mixture of Ethanol and Ethyl Acetate (0.2 M).
-
Causality: The mixed solvent ensures the solubility of both the lipophilic starting material and the highly polar intermediates.
-
-
Reduction: Add SnCl₂·2H₂O (5.0 eq) in one portion. Stir and heat to 70 °C for 2–3 hours.
-
Validation: The reaction will transition from a deep yellow solution to a pale/colorless mixture as the nitro group is fully reduced. Monitor by TLC (Hexanes/EtOAc) until the starting material is consumed.
-
-
Quenching (Critical Step): Cool to 0 °C and slowly add saturated aqueous NaHCO₃ until the pH reaches 8–9.
-
Causality: SnCl₂ forms thick, gelatinous tin oxide emulsions in water. NaHCO₃ neutralizes the acid, precipitates the tin as manageable granular salts, and ensures the morpholine nitrogen is deprotonated (free base form) for organic extraction.
-
-
Isolation: Filter the resulting slurry through a tightly packed pad of Celite, washing generously with EtOAc. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield 5-bromo-2-morpholinoaniline.
Protocol B: Iron/Ammonium Chloride Reduction (Ideal for Scale-Up >10g)
Causality: Fe/NH₄Cl is a cost-effective, chemoselective alternative that completely avoids dehalogenation without the toxicity and emulsion risks of tin[2].
-
Initiation: Suspend the nitro compound (1.0 eq) in Ethanol/Water (3:1 v/v, 0.3 M). Add NH₄Cl (2.0 eq).
-
Reduction: Heat the mixture to 80 °C. Carefully add Iron powder (325 mesh, 5.0 eq) in small portions to avoid excessive frothing.
-
Causality: NH₄Cl acts as a mild proton source to activate the iron surface and facilitate electron transfer without causing harsh acidic side reactions that would protonate the morpholine ring[5].
-
-
Monitoring: Reflux for 4 hours.
-
Validation: LC-MS should confirm the disappearance of the M+ mass of the nitro compound, the transient appearance of the M-16 (hydroxylamine) mass, and the final accumulation of the M-30 (amine) mass.
-
-
Isolation: While still hot (60 °C), filter the mixture through a Celite pad to remove the iron oxide sludge.
-
Causality: Filtering hot prevents the product from co-precipitating with the iron sludge. Concentrate the filtrate to remove ethanol, extract the aqueous residue with Dichloromethane, dry, and evaporate.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6137009A - Method of manufacturing flumetralin - Google Patents [patents.google.com]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. vaia.com [vaia.com]
Technical Support Center: Isolation and Purification of 5-Bromo-2-morpholinonitrobenzene
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists troubleshooting the removal of unreacted morpholine following the Nucleophilic Aromatic Substitution (SNAr) synthesis of 5-Bromo-2-morpholinonitrobenzene.
By understanding the physicochemical causality behind the reaction components, we can design a highly efficient, self-validating extraction protocol that bypasses the need for resource-intensive chromatography.
The Mechanistic Challenge: Why is Morpholine Difficult to Remove?
In a typical SNAr workflow, an excess of morpholine (often 2–3 equivalents) is reacted with 4-bromo-1-fluoro-2-nitrobenzene. The excess morpholine acts as both the nucleophile and the base to scavenge the hydrofluoric acid byproduct.
Once the reaction is complete, removing the unreacted morpholine presents a distinct challenge. Morpholine is a secondary amine with a relatively high boiling point, making simple rotary evaporation inefficient and risky for the thermal stability of the nitroaromatic product. Furthermore, while morpholine is miscible with water, it also exhibits strong lipophilicity in its neutral state, meaning it will readily co-partition into the organic layer during a standard water wash[1].
The Causality of Acid-Base Extraction: To successfully isolate the product, we must exploit the vast difference in basicity (pKa) between the unreacted morpholine and the newly formed 5-Bromo-2-morpholinonitrobenzene. Free morpholine is a strong base[2]. However, in the product, the lone pair of electrons on the morpholine nitrogen is heavily delocalized into the highly electron-withdrawing ortho-nitrobenzene ring. This conjugation drastically reduces the basicity of the product.
By introducing a dilute aqueous acid, we selectively protonate the free morpholine into a highly water-soluble morpholinium salt, permanently driving it into the aqueous phase, while the non-basic product remains safely in the organic layer[3].
Quantitative Physicochemical Comparison
To illustrate the thermodynamic basis of this separation, the following table summarizes the critical properties of the reaction components:
| Property | Unreacted Morpholine | 5-Bromo-2-morpholinonitrobenzene | Impact on Purification Strategy |
| Boiling Point | 128.9 °C[4] | > 250 °C (Decomposes) | Evaporation of morpholine requires high vacuum and risks product degradation. |
| pKa (Conjugate Acid) | 8.49[2] | < 2.0 (Estimated) | Acidic washes will selectively protonate only the unreacted morpholine. |
| Water Solubility | Miscible[4] | Insoluble | Morpholinium salts will partition entirely into the aqueous phase. |
| LogP | -0.86[2] | ~3.5 (Highly Lipophilic) | The product will remain exclusively in the organic phase (EtOAc/DCM). |
Self-Validating Extraction Protocol
The following step-by-step methodology provides a self-validating workflow for the complete removal of morpholine via [5].
Step 1: Reaction Dilution Transfer the crude reaction mixture to a separatory funnel. Dilute the mixture with a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: Use at least 10 mL of solvent per gram of theoretical product to prevent precipitation.
Step 2: The Acidic Wash Add an equal volume of 1.0 M aqueous Hydrochloric Acid (HCl) or 5% aqueous Citric Acid to the separatory funnel. Stopper the funnel, invert, and gently vent to release any pressure. Shake vigorously for 30 seconds to ensure complete biphasic mixing and protonation of the morpholine.
Step 3: Phase Separation & Self-Validation (Critical) Allow the layers to separate completely.
-
Self-Validation Check: Before discarding the aqueous layer, test its pH using indicator paper. The pH must be < 3 .
-
Causality: If the pH is > 3, the excess morpholine has completely neutralized the acid, meaning unprotonated morpholine likely remains in your organic layer. If this occurs, perform a second wash with fresh 1.0 M HCl until the aqueous layer remains strictly acidic.
Step 4: Brine Wash Once the morpholine is removed, wash the retained organic layer with one volume of saturated aqueous Sodium Chloride (brine). This step removes residual water and traces of acid dissolved in the organic phase[3].
Step 5: Drying and Concentration Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na2SO4). Swirl until the drying agent flows freely. Filter off the drying agent and concentrate the organic filtrate under reduced pressure to yield the pure 5-Bromo-2-morpholinonitrobenzene.
Workflow Visualization
The following diagram maps the logical flow and phase distribution of the acid-base extraction process.
Workflow for extractive removal of morpholine via acidic aqueous wash.
Troubleshooting & FAQs
Q: Why does my product still contain morpholine after a standard water wash? A: Morpholine is an amphiphilic molecule. While it is miscible with water, its neutral, unprotonated form is highly soluble in organic solvents. During a neutral water wash, morpholine establishes an equilibrium and partitions heavily into the organic layer. An acidic wash is strictly required to convert it into an obligate water-soluble salt[5].
Q: Will the acid wash protonate my product and pull it into the aqueous layer? A: No. The nitrogen atom of the morpholine ring in your product is directly conjugated with the ortho-nitro group on the benzene ring. This strong electron-withdrawing effect pulls electron density away from the nitrogen lone pair, rendering it non-basic (pKa < 2). Dilute aqueous acids (like 1M HCl) are not strong enough to protonate the product.
Q: What if my product precipitates during the acid wash? A: 5-Bromo-2-morpholinonitrobenzene is a highly crystalline solid with limited solubility in cold, non-polar environments. If precipitation occurs in the separatory funnel, your organic layer is too concentrated. Add more of your extraction solvent (e.g., EtOAc or DCM) until the solid completely redissolves, then proceed with the separation.
Q: Can I remove morpholine by evaporation instead of extraction? A: It is highly discouraged. Morpholine has a boiling point of 128.9 °C[4]. Removing it via rotary evaporation requires a high vacuum pump and elevated water bath temperatures. Subjecting nitroaromatic compounds to prolonged heat concentrates trace impurities and poses a risk of thermal degradation or runaway decomposition.
References
-
Morpholine | C4H9NO | CID 8083 - PubChem National Institutes of Health (NIH)[Link]
-
4.7: Reaction Work-Ups Chemistry LibreTexts[Link]
-
4.8: Acid-Base Extraction Chemistry LibreTexts[Link]
Sources
Technical Support Center: Troubleshooting 5-Bromo-2-morpholinonitrobenzene Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with deactivated electrophiles. 5-Bromo-2-morpholinonitrobenzene (CAS: 90841-34-2) is a notoriously difficult substrate for Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations).
Below is our comprehensive troubleshooting guide, designed to move you away from trial-and-error and toward a rationally designed, self-validating experimental system.
Part 1: Mechanistic Root Cause Analysis (The "Why")
Before adjusting equivalents or temperatures, we must understand the specific electronic and steric environment of 5-bromo-2-morpholinonitrobenzene.
-
Severe Electronic Deactivation: The morpholine group at the 2-position is exactly para to the bromine at the 5-position. Morpholine is a strong π -donor. Its nitrogen lone pair delocalizes into the aromatic ring, massively increasing the electron density at the C-Br bond. This makes the initial oxidative addition of Pd(0) highly unfavorable .
-
Lack of Compensatory Withdrawal: While the nitro group is strongly electron-withdrawing, it is located meta to the bromine. Therefore, it cannot provide resonance stabilization to the transition state to counteract the morpholine's deactivating effect.
-
Nitro Group Interference: Nitroarenes are susceptible to reduction by simple phosphine ligands (e.g., PPh 3 ) via oxygen transfer. This oxidizes the ligand to a phosphine oxide, starving the active Pd(0) species and leading to catalyst precipitation (Pd black) .
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my conversion stuck at <15% despite pushing the temperature to 100°C? A: You are likely experiencing an oxidative addition failure. When using standard catalysts like Pd(PPh 3 ) 4 or Pd(dppf)Cl 2 , the electron-rich C-Br bond resists insertion. Pushing the temperature only accelerates catalyst decomposition. Solution: Switch to highly active, electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These ligands increase the electron density on the palladium center, forcing the oxidative addition step while their steric bulk promotes reductive elimination .
Q2: I am seeing significant amounts of des-bromo byproducts (protodehalogenation). How do I suppress this? A: Protodehalogenation occurs when oxidative addition is successful, but the subsequent transmetalation step is too slow. The stalled Ar-Pd(II)-Br intermediate undergoes β -hydride elimination from the solvent, amine additives, or even the morpholine ring itself. Solution: Accelerate transmetalation by optimizing your base and solvent. Switch from weak bases like Na 2 CO 3 to finely milled K 3 PO 4 . If performing a Suzuki coupling, ensure your water ratio is optimal (typically 4:1 Dioxane:H 2 O); too much water favors protodehalogenation.
Q3: The reaction mixture turns pitch black almost immediately, and LC-MS shows a mass -30 Da or -16 Da from the expected starting material. What is happening? A: The immediate black color is precipitated Pd(0) (Pd black). The mass shifts indicate that your nitro group is being reduced to a nitroso (-16 Da) or an amine. This is a classic side-reaction when using easily oxidized phosphines. Solution: Avoid PPh 3 entirely. Use pre-formed precatalysts (like XPhos Pd G3) that do not require an excess of free phosphine to initiate the catalytic cycle .
Part 3: Diagnostic Workflows & Mechanistic Pathways
Logical workflow for diagnosing and resolving low conversion in cross-coupling reactions.
Catalytic cycle highlighting failure points for 5-bromo-2-morpholinonitrobenzene.
Part 4: Quantitative Data Visualization
Table 1: Ligand Performance Comparison for 5-Bromo-2-morpholinonitrobenzene
| Ligand System | Oxidative Addition Rate | Nitro Group Tolerance | Primary Failure Mode | Expected Conversion (2h) |
| PPh 3 | Very Slow | Poor | Ligand Oxidation / Pd Black | < 10% |
| Pd(dppf)Cl 2 | Moderate | Moderate | Protodehalogenation | 40 - 50% |
| dtbpf | Fast | Good | Incomplete Transmetalation | 75 - 85% |
| XPhos Pd G3 | Very Fast | Excellent | Homocoupling (Trace) | > 95% |
Part 5: Self-Validating Experimental Protocol
To ensure reproducibility, this protocol includes built-in analytical checkpoints. Do not proceed to the next step if a validation checkpoint fails.
Workflow: Suzuki-Miyaura Coupling of 5-Bromo-2-morpholinonitrobenzene with Arylboronic Acids. System: XPhos Pd G3 / XPhos / K 3 PO 4 / 1,4-Dioxane:H 2 O.
Step-by-Step Methodology:
-
Reagent Preparation: In a rigorously dried Schlenk flask, add 5-bromo-2-morpholinonitrobenzene (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K 3 PO 4 (2.0 equiv).
-
Validation Checkpoint: Ensure K 3 PO 4 is finely milled. Clumpy base leads to localized pH spikes, poor solubility, and promotes protodehalogenation.
-
-
Solvent Addition & Degassing: Add a solvent mixture of 1,4-dioxane/H 2 O (4:1 v/v) to achieve a 0.2 M concentration. Sparge the mixture with N 2 or Argon for 15 minutes.
-
Validation Checkpoint: The solution must remain clear and yellow. A premature color change to dark brown indicates base-mediated degradation of the starting material or oxygen ingress.
-
-
Catalyst Injection: Add XPhos Pd G3 (2 mol%) and supplemental XPhos ligand (2 mol%) rapidly under a positive N 2 stream. Seal and heat to 80°C.
-
Validation Checkpoint: Upon reaching 80°C, the solution should transition to a homogeneous red-orange color, indicating the successful formation of the active L-Pd(0) species. If the solution turns opaque black within 5 minutes, the catalyst has crashed out due to oxygen ingress or nitro-reduction. Abort and re-evaluate degassing.
-
-
In-Process Control (IPC): At t = 60 minutes, withdraw a 10 µL aliquot via syringe, quench in 1 mL of MeCN, and analyze via LC-MS.
-
Validation Checkpoint: Target >80% conversion at 1 hour. If significant des-bromo byproduct is detected, reduce the H 2 O ratio to 9:1 in your next optimization iteration.
-
-
Workup & Scavenging: Cool the reaction to room temperature, dilute with EtOAc, and add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) to remove residual Palladium. Stir for 1 hour and filter through a pad of Celite.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]
-
Cadogan, J. I. G. (1968). Oxidation of tervalent phosphorus compounds by nitro-compounds. Quarterly Reviews, Chemical Society, 22(2), 222-251. URL:[Link]
Process Chemistry Technical Support Center: Recrystallization of 5-Bromo-2-morpholinonitrobenzene
Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative, field-proven troubleshooting and methodologies for the purification and recrystallization of 5-Bromo-2-morpholinonitrobenzene (also known as 4-(4-bromo-2-nitrophenyl)morpholine). As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals resolve bottlenecks when handling this critical intermediate.
Part 1: Mechanistic Rationale & Solvent Selection (FAQs)
Q1: Why is high-purity 5-Bromo-2-morpholinonitrobenzene strictly required for downstream steps? A1: This compound is typically synthesized via the Nucleophilic Aromatic Substitution (SNAr) of 4-bromo-1-fluoro-2-nitrobenzene with morpholine[1]. Crude reaction mixtures frequently contain unreacted fluorinated starting materials or bis-morpholine adducts resulting from over-reaction. In subsequent synthetic steps—such as palladium-catalyzed Suzuki cross-coupling to install isoxazole or other aryl groups for epigenetic inhibitor synthesis[2]—these halogenated impurities competitively bind the Pd(0) catalyst. This leads to severe catalyst poisoning, off-target cross-coupling, and drastically reduced yields. Achieving >99.5% purity via recrystallization is a strict prerequisite for reproducible downstream metallaphotoredox or cross-coupling chemistry.
SNAr synthesis pathway of 5-Bromo-2-morpholinonitrobenzene highlighting common impurity profiles.
Q2: What is the thermodynamic basis for selecting a binary solvent system over a single solvent? A2: 5-Bromo-2-morpholinonitrobenzene is a highly amphiphilic aromatic system. The nitro group and morpholine oxygen impart significant hydrogen-bond accepting capabilities and a strong dipole moment, while the bromobenzene core is highly lipophilic. General protocols for handling these types of IDO inhibitor intermediates[3] demonstrate that highly polar single solvents (e.g., pure methanol) lead to excessive solubility even at 0°C, causing massive product loss in the mother liquor. Conversely, non-polar solvents (e.g., pure hexanes) fail to solvate the compound even at reflux. A binary system—using Ethyl Acetate (EtOAc) as the "good" solvent and Hexanes as the "anti-solvent"—provides the optimal thermodynamic gradient to force controlled crystal nucleation.
Part 2: Quantitative Data on Solvent Efficacy
To optimize your workflow, compare the empirical performance of standard solvent systems below. The data reflects typical outcomes for a 10-gram scale recrystallization of 90% pure crude material.
| Solvent System | Ratio (v/v) | Typical Recovery (%) | Purity (HPLC AUC) | Causality / Mechanistic Observations |
| EtOAc / Hexanes | 1 : 3 | 85 - 90% | >99.5% | Optimal. Perfect dipole balance. Sharp solubility curve allows for high recovery at 0°C without trapping impurities. |
| Ethanol (Absolute) | N/A | 60 - 70% | 98.0% | Moderate solubility at room temperature leads to product loss in the mother liquor. Prone to supersaturation. |
| Toluene / Heptane | 1 : 4 | 75 - 80% | 99.0% | Good purity, but the high boiling point of toluene (110°C) risks thermal degradation of the nitroaromatic core. |
| DCM / Hexanes | 1 : 2 | < 50% | 95.0% | DCM is too strong of a solvent; product rapidly "oils out" rather than forming an ordered crystalline lattice. |
Part 3: Standard Operating Procedure (SOP)
The following self-validating protocol utilizes the optimal EtOAc/Hexanes binary system to ensure high-fidelity purification.
Step-by-Step Methodology: EtOAc/Hexanes Anti-Solvent Recrystallization
-
Dissolution: Suspend 10.0 g of crude 5-Bromo-2-morpholinonitrobenzene in 20 mL of Ethyl Acetate (EtOAc) in a 250 mL Erlenmeyer flask. Heat to 70°C using a water bath until the solid is fully dissolved.
-
Clarification (Optional but Recommended): Add 0.5 g of activated carbon (Darco G-60) to the hot solution to adsorb trace oxidized morpholine chromophores. Stir for 5 minutes, then perform a hot gravity filtration through a Celite pad pre-wetted with hot EtOAc.
-
Anti-Solvent Addition: Transfer the clarified filtrate to a stirring hot plate maintained at 70°C. Slowly add Hexanes dropwise (approximately 60 mL total) until the solution becomes persistently turbid (reaching the cloud point).
-
Clarification Reheat: Add 1-2 mL of EtOAc dropwise just until the solution clarifies again. Self-Validation Check: The solution must be perfectly clear at 70°C but on the absolute edge of saturation.
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20°C) at a rate of ~10°C/hour. Self-Validation Check: Well-defined yellow/orange needles should begin forming within 30–45 minutes. If no crystals form, the cloud point was missed.
-
Maturation & Isolation: Transfer the flask to an ice bath (0-5°C) for 2 hours to maximize thermodynamic recovery. Isolate the crystals via vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the filter cake with 15 mL of ice-cold hexanes to displace the mother liquor. Dry under high vacuum at 40°C for 12 hours to a constant weight.
Step-by-step anti-solvent recrystallization workflow using an EtOAc/Hexanes binary system.
Part 4: Troubleshooting Guide
Q3: My compound is "oiling out" (forming a biphasic liquid melt at the bottom of the flask) instead of crystallizing. How do I correct this? A3: Oiling out occurs when the compound precipitates at a temperature above its melting point in the solvent mixture, or when the solvent is too rapidly saturated. Dichloromethane is notorious for causing this due to its high polarizability. Correction: Reheat the mixture until it is entirely homogeneous. Add 5-10% more EtOAc (the "good" solvent) to lower the saturation temperature. Cool the solution at a strictly controlled rate (no faster than 10°C/hour) and introduce a few pure seed crystals at 5°C above the anticipated cloud point to force lattice nucleation rather than phase separation.
Q4: The isolated crystals have a persistent deep orange/red hue, but the NMR looks clean. Is this a concern for downstream reactions? A4: Nitroaromatics inherently exhibit a yellow-to-orange color due to the extended conjugation and charge-transfer characteristics between the electron-donating morpholine ring and the strongly electron-withdrawing nitro group. However, a dark red hue often indicates trace oxidation of the morpholine ring. If your HPLC purity is >99.5%, the color is merely a cosmetic artifact and will not interfere with Pd-catalysis. If you wish to remove these trace chromophores, ensure you do not skip Step 2 (Activated Carbon treatment) in the SOP above.
References
-
[1] Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. RSC Advances. Available at:
-
[2] Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis. Available at:
-
[3] US Patent CA2921199A1 - Ido inhibitors. Google Patents. Available at:
Sources
Technical Support Center: Regioselectivity in 5-Bromo-2-morpholinonitrobenzene Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-morpholinonitrobenzene derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you control regioselectivity in your synthetic transformations.
Introduction to Regiochemical Challenges
5-Bromo-2-morpholinonitrobenzene is a versatile building block, but its substitution pattern presents unique challenges in controlling regioselectivity. The aromatic ring is influenced by three key substituents:
-
Nitro Group (-NO₂): A strong electron-withdrawing group and a powerful meta-director in electrophilic aromatic substitution (EAS).[1][2][3][4] In nucleophilic aromatic substitution (SNAr), it is a strong activating group, directing nucleophiles to the ortho and para positions.[5]
-
Morpholino Group: An electron-donating group due to the nitrogen's lone pair, making it an ortho, para-director in EAS.[6][7] It is an activating group.
-
Bromo Group (-Br): A deactivating, yet ortho, para-directing halogen for EAS.[2] It serves as a leaving group in SNAr and a handle for cross-coupling reactions.
The interplay between these electronic and steric effects dictates the outcome of your reactions. This guide will help you navigate these complexities to achieve your desired regioisomer.
Frequently Asked Questions (FAQs)
Q1: I am performing a nucleophilic aromatic substitution (SNAr) on 5-Bromo-2-morpholinonitrobenzene. Which position is most likely to react?
A1: The positions ortho and para to the strongly electron-withdrawing nitro group are the most activated towards nucleophilic attack. In this molecule, these are C4 and C6. The C-Br bond is at C5, which is meta to the nitro group and therefore less activated for SNAr.[5] The morpholino group is at C2. Therefore, direct substitution of the bromine atom via a standard SNAr mechanism is generally unfavorable. If a different leaving group were present at C4 or C6, that would be the most probable site of substitution.
Q2: I am attempting a Suzuki coupling. Will the reaction occur at the C-Br bond?
A2: Yes, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling are designed to react at carbon-halogen bonds.[8][9] The C-Br bond at C5 is the primary site for this transformation. The key to success is choosing the right catalyst, ligand, and base to ensure efficient oxidative addition at the C-Br bond.[10][11]
Q3: Why am I getting a mixture of products in my reaction?
A3: A mixture of products can arise from several factors:
-
Competing Reaction Sites: Depending on the reaction type, you may have multiple positions with comparable reactivity.
-
Harsh Reaction Conditions: High temperatures or overly reactive catalysts can lead to a loss of selectivity and the formation of undesired byproducts.[11][12]
-
Steric Hindrance: The bulky morpholino group can influence the accessibility of adjacent positions, sometimes favoring reaction at a more sterically accessible site.[13][14][15][16]
Q4: How do I improve the regioselectivity of my reaction?
A4: Improving regioselectivity often involves a systematic optimization of reaction conditions. Key parameters to consider include:
-
Catalyst and Ligand: For cross-coupling reactions, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands can significantly enhance selectivity.[17]
-
Solvent: The polarity of the solvent can influence reaction rates and selectivity.[12]
-
Temperature: Running the reaction at the lowest effective temperature often improves selectivity.[11][12]
-
Protecting Groups: In some cases, protecting a reactive functional group can prevent side reactions and direct the reaction to the desired position.[12]
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
While direct SNAr at the C-Br bond of 5-Bromo-2-morpholinonitrobenzene is challenging due to its position relative to the nitro group, related substrates with leaving groups at activated positions are common. The following guide addresses issues you might encounter in such systems.
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Caption: Troubleshooting workflow for SNAr reactions.
| Issue | Potential Cause | Recommended Solution |
| No reaction or low conversion | Insufficient activation of the leaving group. | The nitro group must be ortho or para to the leaving group for significant activation. If your leaving group is meta, the reaction will be very slow.[5] |
| Low reaction temperature. | While high temperatures can reduce selectivity, some SNAr reactions require heating. Gradually increase the temperature and monitor by TLC or LC-MS. | |
| Poor solvent choice. | Use polar aprotic solvents like DMF, DMSO, or NMP. Ensure the solvent is anhydrous, as water can act as a competing nucleophile.[12] | |
| Mixture of regioisomers | Competing reaction sites with similar activation. | This is a fundamental challenge. Consider computational methods like DFT to predict the relative activation energies of different positions to guide your synthetic strategy.[18][19][20] |
| Reaction conditions are too harsh. | Lower the reaction temperature to favor the kinetically preferred product.[12] | |
| Side reactions (e.g., reaction with the morpholino nitrogen) | The nucleophile is reacting with other parts of the molecule. | If possible, choose a nucleophile that is less likely to react with the morpholino group. Protecting the morpholino group is generally not feasible without altering its electronic effects. |
Experimental Protocol: General Procedure for SNAr
This protocol is a starting point and should be optimized for your specific substrate and nucleophile.
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 5-Bromo-2-morpholinonitrobenzene derivative (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Reagents: Add the nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base if required (e.g., K₂CO₃, Cs₂CO₃, 1.5 - 2.0 eq).
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 100 °C, depending on substrate reactivity).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Cross-coupling reactions at the C5-Br position are a powerful tool for functionalizing this scaffold. However, achieving high yields and preventing side reactions requires careful optimization.
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// Edges start -> check_catalyst; check_catalyst -> pd_source -> pd_source_issue; check_catalyst -> ligand -> ligand_issue; check_catalyst -> base -> base_issue; check_catalyst -> solvent -> solvent_issue; pd_source_issue -> solution; ligand_issue -> solution; base_issue -> solution; solvent_issue -> solution; start -> check_side_products; check_side_products -> dehalogenation; check_side_products -> homocoupling; dehalogenation -> dehalogenation_yes [label="Yes"]; homocoupling -> homocoupling_yes [label="Yes"]; dehalogenation_yes -> solution; homocoupling_yes -> solution; } graphdot
Caption: Optimization of Palladium Cross-Coupling Reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Ineffective catalyst system. | The combination of the nitro and morpholino groups can affect the electronic properties of the aryl bromide. Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Screen a panel of palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) with various bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[11][17] |
| Inappropriate base. | The base plays a critical role in the transmetalation step. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[9][11] | |
| Suboptimal solvent. | Aprotic solvents like toluene, 1,4-dioxane, or THF are commonly used. For Suzuki reactions, the addition of water can be beneficial for dissolving the base and facilitating transmetalation.[9] | |
| Formation of dehalogenated starting material | Proto-dehalogenation side reaction. | This can be caused by impurities (especially water or other protic sources) or by certain solvents. Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere. Degas the solvent thoroughly before use. |
| Homocoupling of the coupling partner (e.g., boronic acid) | Presence of oxygen. | Oxygen can promote the homocoupling of boronic acids. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen. |
| Poor reproducibility | Inconsistent catalyst activity. | Ensure the palladium catalyst and ligands are of high purity and are handled under inert conditions to prevent degradation. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and requires optimization for specific substrates.
-
Setup: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine 5-Bromo-2-morpholinonitrobenzene (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent.
-
Reaction Assembly: Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times). Add the degassed solvent (e.g., toluene/water or dioxane/water). Add the catalyst/ligand mixture to the reaction vessel.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
References
- Benchchem. (n.d.). Strategies to increase the regioselectivity of reactions involving 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Chemistry Stack Exchange. (2025, February 2). Directing effects of poly-substituted aromatic rings.
- Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- The Organic Chemistry Tutor. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups [Video]. YouTube.
- Filo. (2025, March 21). Difference between Ortho para and meta directing groups.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Liljenberg, M., Brinck, T., Herschend, B., Rein, T., Tomasi, S., & Svensson, M. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(7), 3262–3269.
- Liljenberg, M., & Brinck, T. (2017). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. KTH, School of Chemical Science and Engineering (CHE), Chemistry, Physical Chemistry.
- Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17204–17225.
- ResearchGate. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- Gouterman, M., & Dolphin, D. (2010). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemical Reviews, 110(12), 7054-7107.
- KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
- Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
- The Modern Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 85–91.
- ChemRxiv. (n.d.). SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold.
- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
- Royal Society of Chemistry. (n.d.). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry.
- Khan, I., Ibrar, A., Ahmed, W., & Abbas, N. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 1-8.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 5-Bromo-2-Nitrobenzotrifluoride.
- Sun, Q., Zhang, C., Li, H., Liu, W., Hu, W., & Li, J. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Nature Communications, 13(1), 1-8.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chlorophenol.
- Khanum, S., Ayub, K., & Mahmood, T. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
- ResearchGate. (n.d.). Impact of steric hindrance on ethyl group rotation. (A) LT-STM image of....
- The Royal Society of Chemistry. (2015, April 10). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements.
- ResearchGate. (n.d.). The role of steric hindrance in intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles.
- Royal Society of Chemistry. (n.d.). Table of content.
- Semantic Scholar. (2016, August 25). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles.
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine.
- ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.
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- 20. researchgate.net [researchgate.net]
Validation & Comparative
Advanced HPLC Method Development for 5-Bromo-2-morpholinonitrobenzene: A Comparative Column Guide
As a Senior Application Scientist, developing a robust HPLC method for complex substituted aromatics like 5-Bromo-2-morpholinonitrobenzene requires moving beyond generic C18 screening. This compound presents a unique triad of functional groups: a strongly electron-withdrawing nitro group, a bulky morpholine ring, and a lipophilic, highly polarizable bromine atom.
This guide objectively compares the performance of traditional alkyl stationary phases against specialized fluorinated and phenyl phases, providing a field-proven, self-validating protocol for researchers and drug development professionals.
Chemical Profiling & Causality in Method Design
To design an optimal separation method, we must first deconstruct the analyte's chemical behavior and understand the causality behind our chromatographic choices.
The Analyte: 5-Bromo-2-morpholinonitrobenzene
-
The Morpholine Ring: While aliphatic morpholine is basic (pKa ~8.3), its attachment ortho to a strongly electron-withdrawing nitro group causes significant lone-pair delocalization. Consequently, the pKa drops drastically. At a typical acidic mobile phase pH (e.g., pH 2.5), the molecule remains largely un-ionized.
-
The Nitroaromatic System: The -NO₂ group creates an electron-deficient ( π -acidic) aromatic ring, making it a prime candidate for π−π interactions[1].
-
The Bromine Atom: Adds significant lipophilicity and polarizability, demanding a stationary phase capable of shape selectivity and dipole-dipole interactions.
Why Standard C18 Fails
Standard C18 columns rely exclusively on hydrophobic dispersive forces. When analyzing nitroaromatics, C18 phases often struggle to resolve structural isomers or closely related synthetic impurities (e.g., des-bromo or positional isomers) because the purely hydrophobic retention mechanism cannot differentiate subtle changes in electron density[2].
The Solution: PFP and Phenyl-Hexyl Phases
To achieve baseline resolution, we must exploit the molecule's polarizability. A Pentafluorophenyl (PFP) or Phenyl-Hexyl column introduces multimodal retention:
-
π−π Interactions: The electron-deficient PFP ring acts as a π -acid, interacting strongly with the analyte.
-
Dipole-Dipole Interactions: The highly electronegative C-F bonds on the PFP phase interact with the polarizable bromine and the nitro group[3].
-
Shape Selectivity: The rigid planar structure of the fluorinated ring offers superior steric discrimination compared to flexible C18 alkyl chains[4].
Mobile Phase Causality: Methanol vs. Acetonitrile
When utilizing PFP or Phenyl-Hexyl columns for nitroaromatics, Methanol (MeOH) is strictly preferred over Acetonitrile (ACN) . ACN contains its own π -electrons (C ≡ N) which compete with the analyte for the stationary phase's π -system, suppressing the column's unique selectivity. MeOH lacks π -electrons, thereby enhancing π−π retention and maximizing resolution[1].
Fig 1. Multimodal retention mechanisms of 5-Bromo-2-morpholinonitrobenzene on a PFP column.
Comparative Column Performance Data
To objectively demonstrate the superiority of orthogonal phases, the following table summarizes quantitative performance data comparing a standard C18 column against a PFP column for the separation of 5-Bromo-2-morpholinonitrobenzene and its critical synthetic impurity (4-Bromo-2-nitrophenol).
Experimental Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: 30% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min | Temp: 35°C | Detection: UV at 254 nm
| Chromatographic Parameter | Standard C18 (e.g., Agilent Eclipse Plus) | PFP Phase (e.g., Thermo Hypersil GOLD PFP) | Causality / Advantage |
| Retention Time (Rt) | 4.85 min | 6.12 min | PFP provides secondary π−π retention, increasing k′ without altering gradient slope. |
| Resolution ( Rs ) | 1.4 (Co-elution risk) | 3.2 (Baseline) | Dipole interactions on PFP easily distinguish the morpholine ring from phenolic impurities. |
| Tailing Factor ( Tf ) | 1.35 | 1.05 | Formic acid suppresses silanol ionization; PFP surface shielding prevents secondary amine interactions. |
| Theoretical Plates ( N ) | 12,500 | 14,800 | Enhanced mass transfer kinetics due to rigid stationary phase geometry. |
Step-by-Step Method Development Protocol
This protocol is designed as a self-validating system . By incorporating a System Suitability Test (SST) directly into the workflow, the method proves its own reliability before any sample data is reported.
Step 1: Sample Preparation
-
Weigh exactly 10.0 mg of 5-Bromo-2-morpholinonitrobenzene reference standard.
-
Dissolve in 10 mL of Methanol (Diluent) to create a 1.0 mg/mL stock solution. Caution: Ensure complete dissolution via sonication for 5 minutes.
-
Dilute to a working concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B to prevent solvent shock at the column head.
Step 2: Scouting Gradient (The Discovery Phase)
-
Column: PFP or Phenyl-Hexyl (100 mm x 4.6 mm, 2.7 µm core-shell).
-
Mobile Phase: A = 0.1% Formic Acid in H2O ; B = Methanol.
-
Run a broad scouting gradient: 5% B to 95% B over 15 minutes[2].
-
Analyze: Identify the elution time ( te ) of the main peak. Calculate the percentage of organic modifier at elution to determine if an isocratic or shallower gradient method is required.
Step 3: Method Optimization
-
Adjust the Slope: If the analyte elutes at 60% B during the scouting run, narrow the gradient from 40% B to 80% B over 10 minutes. This flattens the slope, dramatically increasing resolution for closely eluting impurities.
-
Temperature Tuning: Set the column compartment to 35°C. Elevated temperatures lower mobile phase viscosity, improving backpressure and efficiency, while stabilizing retention times against ambient laboratory fluctuations.
Step 4: System Suitability Test (SST) Validation
Before analyzing unknown samples, inject a resolution mixture (Analyte + known impurity) six times. The system is only validated if:
-
Resolution ( Rs ) > 2.0
-
Tailing Factor ( Tf ) ≤ 1.5
-
Retention Time %RSD ≤ 1.0%
Fig 2. Iterative HPLC method development workflow with integrated self-validation.
Conclusion
For the analysis of 5-Bromo-2-morpholinonitrobenzene, abandoning the default C18 column in favor of a Pentafluorophenyl (PFP) or Phenyl-Hexyl phase is not merely an alternative—it is a chemical necessity. By aligning the stationary phase's π -acidic and dipole-dipole capabilities with the analyte's nitroaromatic and halogenated properties, and by deliberately selecting Methanol over Acetonitrile to preserve these interactions, chromatographers can achieve rugged, high-resolution, and reproducible methods suitable for rigorous drug development environments.
References
-
Agilent Technologies. Agilent LC Method Development Applications Notebook - Creating Consistent, Efficient, and Cost-Effective Analytical LC Methods. Chemetrix. Available at:[Link]
-
Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Available at:[Link]
-
Chromatography Online. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Available at:[Link]
Sources
1H NMR interpretation of 5-Bromo-2-morpholinonitrobenzene
An in-depth structural analysis of highly functionalized intermediates is a critical bottleneck in modern drug development. 5-Bromo-2-morpholinonitrobenzene is a classic halogenated nitroaromatic building block, frequently utilized in the synthesis of kinase inhibitors and dual BET/HDAC therapeutics[1]. Verifying the regiochemistry of its substitution requires precise resolution of its aromatic spin system and aliphatic appendages.
As process analytical technology (PAT) evolves, laboratories must choose between decentralized, cryogen-free benchtop NMRs and traditional superconducting high-field spectrometers[2]. This guide objectively compares the performance of 60 MHz Benchtop NMR platforms (e.g., Magritek Spinsolve, Nanalysis 60PRO) against 400 MHz High-Field NMR systems for the structural verification of 5-Bromo-2-morpholinonitrobenzene.
Mechanistic & Structural NMR Analysis
To accurately interpret the 1 H NMR spectrum of 5-Bromo-2-morpholinonitrobenzene, one must first understand the competing electronic and steric effects governing its chemical shifts.
-
The Aromatic AMX Spin System: The benzene ring contains three magnetically inequivalent protons (H3, H4, H6).
-
H6 (ortho to -NO 2 ): The nitro group is strongly electron-withdrawing via both inductive and mesomeric effects, severely deshielding H6 and pushing it downfield (~8.22 ppm).
-
H3 (ortho to Morpholine): The morpholine nitrogen donates electron density into the ring via resonance, shielding H3 and pulling it upfield (~6.79 ppm).
-
H4 (para to -NO 2 , ortho to -Br): Experiences a net deshielding effect, appearing as a distinct doublet of doublets (~7.65 ppm).
-
-
Steric Hindrance and Dynamic NMR (DNMR): The bulky morpholine ring is positioned ortho to the nitro group, creating severe steric clash. This restricts the free rotation around the C(aryl)–N bond. At room temperature, this restricted rotation can lead to intermediate exchange rates, often manifesting as line broadening in the morpholine -CH 2
signals—a dynamic phenomenon well-documented in ortho-nitro morpholinobenzenes[3].
Aromatic AMX spin-spin coupling network in 5-Bromo-2-morpholinonitrobenzene.
Product Comparison: 60 MHz Benchtop vs. 400 MHz High-Field
When selecting an instrument for routine verification of this intermediate, the choice hinges on the required chemical shift dispersion ( Δν ) relative to the coupling constant ( J ).
MHz High-Field NMR (e.g., Bruker Avance)
At 400 MHz, 1 ppm equals 400 Hz. The chemical shift difference between H3 and H4 is roughly 340 Hz, while their coupling constant ( 3J ) is only ~8.8 Hz. Because Δν/J≫10 , the spectrum exhibits pure first-order kinetics . The H4 signal appears as a perfectly symmetrical doublet of doublets, allowing for effortless extraction of J -values and identification of trace impurities (<1%).
MHz Benchtop NMR (e.g., Magritek Spinsolve / Nanalysis 60PRO)
At 60 MHz, 1 ppm equals only 60 Hz. The Δν between H3 and H4 drops to ~50 Hz. The Δν/J ratio shrinks, introducing second-order "roofing" effects where the inner peaks of the doublets increase in intensity while the outer peaks diminish. Despite this compression, modern 60 MHz instruments possess exceptional magnetic field homogeneity. They easily resolve the aliphatic morpholine peaks from the aromatic region, making them highly effective for rapid, fume-hood-adjacent reaction monitoring[4].
Comparative Performance Metrics
| Metric | 60 MHz Benchtop NMR | 400 MHz High-Field NMR |
| Magnet Technology | Permanent Magnet (1.4 T), Cryogen-free | Superconducting (9.4 T), Liquid He/N 2 |
| Chemical Shift Dispersion | 60 Hz / ppm | 400 Hz / ppm |
| Signal-to-Noise (SNR) | ~200:1 (Requires >50 mM conc.) | >1000:1 (Requires <10 mM conc.) |
| Aromatic Resolution | Second-order effects (Roofing visible) | Pure first-order multiplets |
| Primary Use Case | Fume-hood PAT, Routine QA/QC[4] | Complex impurity profiling, 2D elucidation |
Self-Validating Experimental Protocol
To ensure reproducibility and accurate integration, the following workflow is designed as a self-validating system. The causality of the solvent choice and relaxation delays is critical: CDCl 3 is preferred over DMSO-d 6 for this intermediate because it is less viscous, yielding sharper linewidths for the compressed AMX system, and lacks a massive water peak that could obscure the morpholine signals[1].
Step 1: Sample Preparation
-
For 60 MHz: Weigh exactly 45-50 mg of 5-Bromo-2-morpholinonitrobenzene.
-
For 400 MHz: Weigh exactly 10-15 mg of the compound.
-
Dissolve the sample in 0.6 mL of CDCl 3 containing 0.03% v/v TMS.
-
Causality: Filter the solution through a glass-wool plug into a 5 mm NMR tube. Particulate matter disrupts magnetic susceptibility, which is fatal to shimming on high-field systems and degrades resolution on benchtop systems.
Step 2: Acquisition Parameters
-
Pulse Angle: 30° (zg30).
-
Relaxation Delay (D1): Set to 10 seconds . Causality: Protons adjacent to strongly electron-withdrawing groups (like H6 near -NO 2 ) often exhibit prolonged longitudinal relaxation times ( T1 ). A standard 1-second delay will result in incomplete relaxation, causing H6 to integrate lower than H3 or H4.
-
Number of Scans (NS): 16 scans (60 MHz) or 8 scans (400 MHz).
Step 3: Processing & Self-Validation
-
Apply a 0.3 Hz exponential line broadening (LB) window function, Fourier transform, and manually phase the spectrum.
-
Validation Check: Integrate the morpholine -CH 2 -O- multiplet (~3.85 ppm) and set it to exactly 4.00. The total integration of the aromatic region (6.5–8.5 ppm) must equal 3.00 ± 0.05. Any deviation indicates incomplete T1 relaxation or co-eluting impurities.
Expected 1 H NMR Peak Assignments (CDCl 3 )
| Shift (ppm) | Multiplicity | Integration | Assignment | Structural Causality |
| 8.22 | Doublet ( J=2.4 Hz) | 1H | Aromatic H6 | Strongly deshielded by ortho -NO 2 |
| 7.65 | Doublet of doublets ( J=8.8,2.4 Hz) | 1H | Aromatic H4 | Deshielded by para -NO 2 |
| 6.79 | Doublet ( J=8.8 Hz) | 1H | Aromatic H3 | Shielded by ortho Morpholine lone pair |
| 3.85 | Multiplet / Triplet | 4H | Morpholine -CH 2 -O- | Deshielded by adjacent electronegative Oxygen |
| 3.05 | Multiplet / Triplet | 4H | Morpholine -CH 2 -N- | Broadened due to restricted rotation[3] |
Workflow & Decision Matrix
Decision matrix and workflow for NMR acquisition of pharmaceutical intermediates.
References
-
Development of Potent Dual BET/HDAC Inhibitors via Pharmacophore Merging and Structure-Guided Optimization National Institutes of Health (NIH)[Link]
-
The Best NMR Spectrometers of 2026: A Buyer's Guide to Price and Features LabX[Link]
-
NMR spectroscopy goes mobile: Using NMR as process analytical technology at the fume hood PubMed[Link]
-
Freezing Conformation of Polychloronitrophenyl N-Substituted Morpholines Studied by DNMR and X-Ray Crystal Structure ResearchGate[Link]
Sources
- 1. Development of Potent Dual BET/HDAC Inhibitors via Pharmacophore Merging and Structure-Guided Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Best NMR Spectrometers of 2026: A Buyer's Guide to Price and Features [labx.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR spectroscopy goes mobile: Using NMR as process analytical technology at the fume hood - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of 5-Bromo-2-morpholinonitrobenzene
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-morpholinonitrobenzene: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. Mass spectrometry (MS) stands as a principal technique for this purpose, providing critical information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 5-Bromo-2-morpholinonitrobenzene, a compound featuring a complex interplay of electron-withdrawing and electron-donating groups on an aromatic scaffold.
This analysis is presented as a comparative guide, contrasting the predicted fragmentation of the target molecule with the established patterns of related compounds. By understanding how the nitro, bromo, and morpholino functional groups individually and collectively influence fragmentation, researchers can gain a more profound insight into interpreting the mass spectra of complex substituted aromatics.
The Predicted Fragmentation Cascade of 5-Bromo-2-morpholinonitrobenzene
Under electron ionization (EI) at 70 eV, 5-Bromo-2-morpholinonitrobenzene is expected to produce a rich mass spectrum characterized by several competing and sequential fragmentation pathways. The stability of the aromatic ring suggests that a discernible molecular ion peak will be present.[1] A key identifying feature will be the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~1:1 ratio). This results in a pair of peaks (M⁺ and M+2) of similar intensity for the molecular ion and any bromine-containing fragments.[2]
The fragmentation is primarily dictated by the three functional groups attached to the benzene ring:
-
Nitro Group: Aromatic nitro compounds are well-known to undergo characteristic fragmentations, including the loss of a nitro radical (•NO₂), a nitric oxide radical (•NO), or an oxygen atom.[3]
-
Morpholine Ring: As a cyclic amino ether, the morpholine substituent can undergo α-cleavage adjacent to the nitrogen or oxygen, or through ring-opening mechanisms. Cleavage of the C-N bond connecting the morpholine to the aromatic ring is also a probable event.[4]
-
Bromine Atom: The carbon-bromine bond can undergo homolytic or heterolytic cleavage, leading to the loss of a bromine radical (•Br).
A notable feature of the molecule is the ortho-relationship between the morpholino and nitro groups. This proximity can lead to an "ortho effect," a phenomenon where the two groups interact during fragmentation, potentially leading to the elimination of a hydroxyl radical (•OH) or a water molecule, which is a key differentiator for ortho-substituted nitroaromatics.[3][5]
Predicted Primary Fragmentation Pathways
The molecular ion (M⁺•) of 5-Bromo-2-morpholinonitrobenzene (C₁₀H₁₁BrN₂O₃) has a calculated monoisotopic mass of 301.99 g/mol (using ⁷⁹Br). The initial fragmentation is predicted to proceed via several key pathways originating from this molecular ion.
Comparative Data Summary
To provide a clear comparison, the table below summarizes the major predicted fragment ions for 5-Bromo-2-morpholinonitrobenzene. This data is synthesized from established fragmentation principles for its constituent functional groups.
| m/z (Predicted for ⁷⁹Br) | Proposed Formula/Structure | Relative Abundance (Predicted) | Fragmentation Pathway |
| 302/304 | [C₁₀H₁₁BrN₂O₃]⁺• | Moderate | Molecular Ion (M⁺•) , showing M/M+2 isotope pattern. |
| 256/258 | [C₁₀H₁₁BrO₂]⁺• | Moderate to High | Loss of •NO₂ from the molecular ion. |
| 272/274 | [C₁₀H₁₀BrN₂O₂]⁺• | Moderate | Loss of •NO from the molecular ion. |
| 285/287 | [C₁₀H₁₀BrN₂O₂]⁺ | Possible | "Ortho effect" leading to the loss of a hydroxyl radical (•OH). |
| 228/230 | [C₉H₈BrO]⁺ | Moderate | Loss of •NO₂ followed by loss of CO from the [M-NO₂]⁺• ion. |
| 199/201 | [C₈H₅BrO]⁺ | Low | Further fragmentation involving the morpholine ring. |
| 171/173 | [C₆H₄BrO]⁺ | Moderate | Cleavage of the morpholine ring and subsequent losses. |
| 155/157 | [C₆H₄Br]⁺ | Low to Moderate | Loss of CO from the bromophenoxy cation. |
| 86 | [C₄H₈NO]⁺ | Moderate | Cleavage of the C-N bond, forming the morpholino cation. |
| 56 | [C₃H₄O]⁺ | High | Fragment from the morpholine ring (e.g., acrolein cation). |
Visualizing the Fragmentation Logic
Diagrams provide an intuitive map of the complex relationships in mass spectral fragmentation. The following diagram, rendered using Graphviz, illustrates the predicted primary fragmentation pathways for 5-Bromo-2-morpholinonitrobenzene.
Caption: Predicted primary fragmentation of 5-Bromo-2-morpholinonitrobenzene.
Experimental Protocol: GC-MS Analysis
The acquisition of a high-quality mass spectrum for a semi-volatile compound like 5-Bromo-2-morpholinonitrobenzene is best achieved using Gas Chromatography-Mass Spectrometry (GC-MS).[6] This technique provides excellent separation of the analyte from the solvent and any impurities prior to its introduction into the mass spectrometer.[7]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 5-Bromo-2-morpholinonitrobenzene.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for analysis.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 280°C to ensure complete volatilization.
-
Column: A medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is ideal for resolving substituted aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at 15°C/min to 300°C.
-
Final hold: Hold at 300°C for 5 minutes to ensure elution of the compound.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is the standard energy to generate reproducible fragmentation patterns for library matching.[6]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
Solvent Delay: 3-4 minutes to prevent the solvent peak from saturating and damaging the detector filament.
-
-
Data Analysis:
-
Identify the analyte peak in the total ion chromatogram (TIC).
-
Extract the mass spectrum corresponding to this peak, ensuring to subtract background noise.
-
Analyze the fragmentation pattern, identifying the molecular ion (M⁺• and M+2 peaks) and key fragment ions.
-
Compare the observed isotopic patterns for bromine-containing fragments with theoretical distributions to confirm their elemental composition.
-
Experimental Workflow Diagram
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometric fragmentation of 5-Bromo-2-morpholinonitrobenzene is predicted to be a complex yet interpretable process governed by the well-established chemistry of its functional groups. Key diagnostic features in its EI-MS spectrum would include the prominent M/M+2 isotopic pattern characteristic of a monobrominated compound, and fragments resulting from the loss of nitro-moieties (•NO₂, •NO) and cleavages within the morpholine ring. The potential for an "ortho effect" provides an additional layer of structural information. By comparing these predicted patterns with those of simpler reference compounds and utilizing a robust GC-MS protocol, researchers can confidently identify and characterize this and other similarly complex molecules, advancing the frontiers of chemical and pharmaceutical research.
References
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022, December 29). YouTube. Retrieved from [Link]
-
Mass spectra of morpholine cation and fragment ions which are... (n.d.). ResearchGate. Retrieved from [Link]
-
Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (2023, October 13). ACS Publications. Retrieved from [Link]
-
Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS). (2025, September 11). ACS ES&T Air. Retrieved from [Link]
-
Femtosecond real-time fragmentation dynamics of the nitrobenzene anion reveal the dissociative electron attachment mechanism. (2025, July 15). RSC Publishing. Retrieved from [Link]
-
Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke. PMC - NIH. Retrieved from [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024, March 20). PMC - NIH. Retrieved from [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]
-
mass spectrum of bromomethane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020, June 16). Agilent. Retrieved from [Link]
-
Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025, September 24). Save My Exams. Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]
-
Gas Chromatography - Mass Spectrometry. (n.d.). Retrieved from [Link]
-
GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? (2025, June 19). Patsnap Eureka. Retrieved from [Link]
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- 2. savemyexams.com [savemyexams.com]
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- 4. whitman.edu [whitman.edu]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
Reference standards for 5-Bromo-2-morpholinonitrobenzene purity testing
An in-depth technical analysis and comparison guide for selecting and utilizing reference standards in the quantitative purity testing of 5-Bromo-2-morpholinonitrobenzene.
Mechanistic Context: The Criticality of Standard Selection
5-Bromo-2-morpholinonitrobenzene (also known as 4-(4-bromo-2-nitrophenyl)morpholine, CAS: 90841-34-2) is a highly reactive electrophilic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including specific kinase inhibitors and oxazolidinone-class antibiotics[1].
In pharmaceutical development, impurities present in early-stage intermediates can propagate through subsequent synthetic steps. This propagation often leads to the formation of genotoxic degradants or significant yield attrition in the final API. Consequently, rigorous purity testing via High-Performance Liquid Chromatography (HPLC) is mandatory. However, HPLC is a relative analytical technique; the accuracy of the quantitative assay is entirely dependent on the metrological traceability and quality of the reference standard used to calibrate the instrument detector.
The Metrological Hierarchy of Reference Standards
In pharmaceutical quality control, reference materials are stratified into distinct tiers. The selection of a standard dictates the legal defensibility and scientific accuracy of the assay.
-
Primary Reference Standards: As defined by , these are highly characterized specimens reflective of specified drugs or impurities. They are authenticated through extensive orthogonal analytical tests (e.g., quantitative NMR, Mass Spectrometry, Elemental Analysis) without comparison to a pre-existing standard[2].
-
Secondary (Working) Standards: According to , secondary standards are prepared in-house and formally calibrated against a primary standard[3]. Because primary standards are cost-prohibitive and supplied in minute quantities, secondary standards provide a traceable, cost-effective alternative for routine batch release[4].
-
Commercial Analytical Grade: These are high-purity chemicals (>98.0%) supplied with a standard vendor Certificate of Analysis (CoA). Their purity is typically based solely on chromatographic Area %, which fundamentally ignores non-chromatographable impurities.
Experimental Data: Performance Comparison
To illustrate the causality between standard selection and assay accuracy, a single production batch of 5-Bromo-2-morpholinonitrobenzene (Batch X) was analyzed using the three different tiers of reference standards.
Table 1: HPLC Assay Comparison of 5-Bromo-2-morpholinonitrobenzene (Batch X)
| Reference Standard Tier | Source / Traceability | Certified Purity | Assay Result (Batch X) | RSD (n=6) | Best Use Case |
| Primary Standard | Pharmacopeial (USP/EP) | 99.8% (qNMR) | 98.45% | 0.4% | Metrological anchoring, qualification |
| Secondary Standard | In-house (Qualified vs Primary) | 99.7% (HPLC) | 98.42% | 0.5% | Routine GMP batch release |
| Commercial Grade | Vendor CoA (Area %) | >98.0% | 99.10% * | 1.2% | Early R&D, non-GMP synthesis |
Mechanistic Insight: Why did the Commercial Grade standard yield an inflated 99.10% assay while the Primary and Secondary standards yielded ~98.4%? The Commercial Grade CoA relied exclusively on HPLC Area %. It failed to account for 0.5% residual moisture and 0.2% inorganic salts present within the standard itself. When used as a calibrator, this uncharacterized mass artificially deflated the standard's true active weight, thereby inflating the sample's calculated purity. This causality highlights exactly why ICH Q7 mandates the use of properly qualified primary or secondary standards for GMP release[3].
Standard Qualification Workflow
To establish a self-validating quality system, laboratories must follow a strict qualification workflow to bridge primary metrology to routine testing.
Fig 1. Reference standard qualification workflow from primary anchoring to routine use.
Self-Validating HPLC Purity Protocol
The following protocol outlines the quantitative assay of 5-Bromo-2-morpholinonitrobenzene using a Secondary Working Standard. The method is designed as a self-validating system: it employs a System Suitability Test (SST) that acts as a strict gating mechanism. If the instrument or standard is compromised, the SST fails, preventing the generation of invalid data.
Step-by-Step Methodology:
-
Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio. Degas via sonication.
-
Standard Preparation (Self-Validating Step): Accurately weigh 25.0 mg of the Secondary Reference Standard into a 50 mL volumetric flask. Dissolve in 30 mL of diluent, sonicate for 5 minutes, and dilute to volume.
-
Causality: Sonication ensures complete dissolution of the hydrophobic nitrobenzene ring and the morpholine derivative, preventing concentration gradients that would skew the calibration curve.
-
-
Sample Preparation: Weigh 25.0 mg of the 5-Bromo-2-morpholinonitrobenzene test batch into a 50 mL volumetric flask and prepare identically to the standard.
-
System Suitability Test (SST): Inject the Standard Preparation six consecutive times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the main peak area must be ≤2.0% . The USP tailing factor must be ≤1.5 .
-
Logic: The RSD proves injection precision, while the tailing factor ensures the silica-based stationary phase is not experiencing secondary ionic interactions with the basic morpholine nitrogen.
-
-
Sequence Execution: Run the sequence: Blank → SST (x6) → Sample A (x2) → Sample B (x2) → Bracketing Standard (x1).
-
Logic: The bracketing standard at the end of the run verifies that the UV detector response did not drift during the sample analysis.
-
-
Quantification: Calculate the assay on an as-is basis using the formula:
Assay%=(AreastdAreasample)×(WeightsampleWeightstd)×Puritystd
Fig 2. Analytical decision pathway for HPLC purity testing and SST validation.
References
-
[1] Chemsrc. "4-(4-bromo-2-nitro-phenyl)-morpholine | CAS#:90841-34-2". Available at:[Link]
-
United States Pharmacopeia (USP). "General Chapter <11> USP Reference Standards". Available at:[Link]
-
[4] Qualityze. "ICH Q7 GMP Guidelines for Pharma: A Complete Guide". Available at:[Link]
-
[3] European Medicines Agency (EMA) / ICH. "ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline". Available at:[Link]
Sources
- 1. 4-(4-bromo-2-nitro-phenyl)-morpholine | CAS#:90841-34-2 | Chemsrc [chemsrc.com]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. qualityze.com [qualityze.com]
Comprehensive Comparison Guide: 5-Bromo-2-morpholinonitrobenzene vs. 4-Bromo Isomers
Executive Summary
In the development of targeted therapeutics—particularly kinase inhibitors and antibacterial agents—regioisomeric building blocks dictate both the synthetic strategy and the final molecular architecture. 5-Bromo-2-morpholinonitrobenzene and its isomer 4-Bromo-2-morpholinonitrobenzene are two highly valuable precursors. While they share the same molecular weight and functional groups, the spatial arrangement of the bromo, morpholino, and nitro groups fundamentally alters their electronic profiles. This guide objectively compares their chemical behavior, outlines the causality behind their divergent reactivities, and provides field-proven, self-validating experimental protocols for their utilization.
Electronic & Structural Profiling (The Causality)
To understand the divergent behavior of these two isomers in cross-coupling and reduction workflows, one must analyze the electronic push-pull dynamics exerted by the nitro (-NO₂) and morpholino substituents on the aromatic ring.
-
4-Bromo-2-morpholinonitrobenzene: In this isomer, the bromine atom is located at the C4 position, which is para to the strongly electron-withdrawing nitro group (-I, -M effects). This positioning severely depletes electron density at the C-Br bond. Consequently, the C4-Br bond is highly polarized, making it exceptionally reactive toward oxidative addition in palladium-catalyzed Suzuki-Miyaura reactions . However, this same electron deficiency makes the molecule highly susceptible to unwanted hydrodehalogenation during nitro reduction.
-
5-Bromo-2-morpholinonitrobenzene: Here, the bromine atom is at the C5 position, which is meta to the nitro group and para to the electron-donating morpholino group (+M effect via nitrogen lone pair resonance). The resonance donation from the morpholine ring enriches the electron density at C5. As a result, the C5-Br bond is significantly less reactive toward oxidative addition, often requiring specialized, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) to facilitate cross-coupling .
Diagram 1: Electronic activation pathways dictating the reactivity of 4-Bromo and 5-Bromo isomers.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of both isomers under standard synthetic conditions.
| Parameter | 4-Bromo-2-morpholinonitrobenzene | 5-Bromo-2-morpholinonitrobenzene |
| Electronic Bias at C-Br | Highly electron-deficient (Para to -NO₂) | Electron-rich (Para to Morpholino, Meta to -NO₂) |
| Relative Oxidative Addition Rate | Fast | Slow |
| Preferred Pd Catalyst System | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd₂(dba)₃ with XPhos or SPhos |
| SNAr Susceptibility (at C-Br) | Moderate | Negligible |
| Nitro Reduction Chemoselectivity | Highly prone to debromination | Moderately stable, but precautions needed |
| Storage & Stability | Stable at RT; light-sensitive over time | Stable at RT; highly robust |
Experimental Methodologies (Self-Validating Systems)
The protocols below are designed as self-validating systems. By monitoring specific visual and chromatographic milestones, researchers can confirm the mechanistic integrity of the reaction in real-time.
Protocol A: Chemoselective Nitro Reduction (Béchamp-Type)
Standard catalytic hydrogenation (Pd/C + H₂) of halonitrobenzenes often leads to catastrophic hydrodehalogenation, particularly for the highly activated 4-bromo isomer. To preserve the C-Br bond for downstream coupling, a chemoselective Béchamp-style reduction using Iron and Ammonium Chloride is strictly required .
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mmol of the bromomorpholinonitrobenzene isomer in 40 mL of a 4:1 Ethanol/Water mixture in a round-bottom flask.
-
Activation: Add 5.0 equivalents (50.0 mmol) of fine Iron (Fe) powder and 2.0 equivalents (20.0 mmol) of Ammonium Chloride (NH₄Cl). Causality: NH₄Cl acts as a mild proton source that activates the iron surface without creating a highly acidic environment that could protonate the morpholine ring and stall the reaction.
-
Reaction: Heat the suspension to 80°C under vigorous stirring. The bright yellow starting material solution will gradually turn into a dark brown/black slurry as iron oxides form.
-
Validation Check: After 2 hours, TLC (Hexanes/EtOAc 3:1) should show complete consumption of the high-Rf yellow spot (nitroarene) and the appearance of a highly fluorescent, lower-Rf spot (aniline) under 254 nm UV.
-
Workup: Filter the hot mixture through a tightly packed Celite pad to remove iron sludge. Wash the pad with hot ethyl acetate. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the bromomorpholinoaniline.
Protocol B: Suzuki-Miyaura Cross-Coupling
The choice of catalyst is dictated by the electronic nature of the isomer. The 4-bromo isomer couples easily with standard catalysts, whereas the 5-bromo isomer requires a highly active, electron-rich ligand to overcome the resonance donation from the morpholine group.
Step-by-Step Methodology:
-
Charge: In an oven-dried Schlenk tube, add 1.0 mmol of the aryl bromide, 1.2 mmol of the desired arylboronic acid, and 2.0 mmol of anhydrous K₂CO₃.
-
Catalyst Selection:
-
For 4-Bromo isomer: Add 5 mol% Pd(dppf)Cl₂. (Standard oxidative addition).
-
For 5-Bromo isomer: Add 2 mol% Pd₂(dba)₃ and 4 mol% XPhos. Causality: The bulky, electron-rich dialkylbiaryl phosphine ligand accelerates the slow oxidative addition into the electron-rich C5-Br bond.
-
-
Solvent: Add 5 mL of a degassed 1,4-Dioxane/Water (4:1) mixture.
-
Reaction: Seal the tube and heat to 90°C for 12 hours under a nitrogen atmosphere.
-
Validation Check: The reaction mixture should turn from a reddish suspension to a dark, homogenous solution. LC-MS analysis should confirm the mass of the cross-coupled product with no remaining starting material isotope pattern (M, M+2).
-
Workup: Dilute with water, extract with dichloromethane (3 x 10 mL), dry the organic layer, and purify via silica gel flash chromatography.
Diagram 2: Synthetic workflow highlighting chemoselective reduction and cross-coupling pathways.
References
-
Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions ACS Publications URL:[Link]
-
Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid Journal of Medicinal and Chemical Sciences URL:[Link]
-
Béchamp reduction Wikipedia URL: [Link]
-
Monodisperse palladium nanocatalysts for dehydrocoupling of dimethylamineborane (Chemoselective reduction of halonitrobenzenes) ResearchGate URL:[Link]
Comprehensive QC Method Comparison for Industrial Release of 5-Bromo-2-morpholinonitrobenzene
Executive Summary
As a Senior Application Scientist, establishing a self-validating Quality Control (QC) framework for industrial intermediates is paramount to ensuring downstream synthetic success. 5-Bromo-2-morpholinonitrobenzene (also referred to as 4-(4-bromo-2-nitrophenyl)morpholine) is a highly versatile building block utilized in advanced pharmaceutical synthesis[1]. However, the presence of multiple reactive functional groups—a reducible nitro group, a cross-coupling-ready aryl bromide, and a morpholine moiety—makes it susceptible to a complex impurity profile during industrial scale-up.
This guide objectively compares analytical methodologies for batch release, providing field-proven, step-by-step protocols grounded in the latest ICH Q2(R2) method validation standards[2][3] and ICH Q3A(R2) impurity thresholds[4][5].
Mechanistic Context: The Analyte Profile
To design a robust QC protocol, we must first understand the causality behind the analyte's chromatographic behavior. The morpholine nitrogen in 5-Bromo-2-morpholinonitrobenzene features a lone pair that is conjugated with the strongly electron-withdrawing ortho-nitro group. This conjugation significantly attenuates its basicity compared to standard aliphatic amines.
Consequently, during reversed-phase chromatography, standard acidic mobile phases (e.g., 0.1% Formic acid) are highly effective at suppressing ionization, ensuring sharp, symmetrical peaks without the severe tailing typically associated with secondary or tertiary amines. Furthermore, industrial synthesis often leaves behind trace regioisomers (e.g., 4-bromo-2-morpholinonitrobenzene)[1] or unreacted starting materials. According to ICH Q3A(R2), any organic impurity exceeding the reporting threshold of 0.05% (for a maximum daily dose ≤ 2g) must be documented, and those exceeding the identification threshold must be structurally characterized[4][6].
Objective Comparison of QC Analytical Methodologies
A self-validating QC system requires selecting the right tool for the specific Analytical Target Profile (ATP)[7]. Below is an objective comparison of three primary methodologies used for the batch release of this intermediate.
| Methodology | Primary Use Case | Resolution / Specificity | Sensitivity (LOD/LOQ) | Run Time | Relative Cost & Complexity |
| UPLC-PDA-MS (Method A) | Purity & Impurity ID | High (Resolves regioisomers) | ~0.01% / 0.03% | 5-10 min | High |
| Standard HPLC-UV (Method B) | Routine Purity | Moderate | ~0.05% / 0.10% | 20-30 min | Moderate |
| Quantitative 1H-NMR (Method C) | Absolute Assay & Identity | Very High (Structural ID) | ~0.50% (Assay) | 10-15 min | Very High |
Causality behind the choice: While Standard HPLC-UV (Method B) is ubiquitous, UPLC-PDA-MS (Method A) is superior for industrial batch release. The sub-2 µm particle size in UPLC columns provides the theoretical plates necessary to resolve closely eluting regioisomers, while the MS detector fulfills the ICH Q3A(R2) requirement for impurity identification[4][5]. Quantitative NMR (Method C) serves as an orthogonal technique to establish the absolute assay without requiring a primary reference standard, directly supporting the accuracy requirements of ICH Q2(R2)[2][3].
Experimental Protocols & Methodologies
Protocol A: UPLC-PDA-MS Method for Purity and Impurity Profiling
Objective: To quantify chromatographic purity and identify unknown impurities in crude and purified batches.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10.0 mg of the 5-Bromo-2-morpholinonitrobenzene batch. Dissolve in 10.0 mL of LC-MS grade Acetonitrile (MeCN) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.
-
Dilution: Dilute the stock 1:10 with the initial mobile phase (90% Water / 10% MeCN) to a working concentration of 0.1 mg/mL.
-
Causality: Injecting the sample in a solvent weaker than the initial mobile phase focuses the analyte band at the head of the column, preventing peak broadening and fronting.
-
-
Column Selection: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Maintain the column compartment at 40°C to reduce mobile phase viscosity and improve mass transfer.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade MeCN.
-
-
Gradient Elution:
-
0.0 - 1.0 min: 10% B
-
1.0 - 5.0 min: Linear gradient to 90% B
-
5.0 - 6.0 min: Hold at 90% B
-
6.0 - 6.1 min: Return to 10% B
-
6.1 - 8.0 min: Re-equilibration at 10% B.
-
-
Detection: Set the Photodiode Array (PDA) to extract at 254 nm (optimal for the conjugated nitroaromatic system). Configure the mass spectrometer for Electrospray Ionization in positive mode (ESI+). The expected [M+H]+ for 5-Bromo-2-morpholinonitrobenzene is m/z 287.0 / 289.0, exhibiting the characteristic 1:1 isotopic pattern of a single bromine atom.
-
System Suitability (SST): Per ICH Q2(R2)[2], inject a resolution mixture containing the target compound and a known regioisomer. Ensure the resolution factor ( Rs ) is ≥ 2.0.
UPLC-PDA-MS experimental workflow for impurity profiling.
Protocol B: Orthogonal Quantitative NMR (qNMR) for Absolute Assay
Objective: To determine the absolute mass fraction (assay) without relying on the UV response factor of a potentially degraded reference standard.
Step-by-Step Methodology:
-
Internal Standard Selection: Select an internal standard (IS) such as Maleic acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) that has a known purity (traceable to NIST) and exhibits NMR signals distinct from the analyte.
-
Sample Preparation: Accurately co-weigh ~15.0 mg of 5-Bromo-2-morpholinonitrobenzene and ~5.0 mg of the IS into a vial using a microbalance.
-
Dissolution: Dissolve in 0.6 mL of Deuterated Chloroform ( CDCl3 ) or DMSO−d6 . Transfer to a 5 mm NMR tube.
-
Acquisition: Acquire a 1H -NMR spectrum at 400 MHz or higher. Use a 90° pulse and a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time ( T1 ) of the quantified protons (typically D1 = 30-60 seconds).
-
Integration: Integrate a distinct signal from the analyte (e.g., the isolated aromatic proton between the nitro and bromo groups) and the IS signal. Calculate the absolute purity using the standard qNMR equation.
Logical Decision Matrix for Batch Release
A self-validating system must have clear, logic-gated outcomes. The following decision matrix illustrates the batch release criteria based on the combined analytical data.
Logical decision matrix for the QC release of industrial batches.
Conclusion & Recommendations
Relying solely on standard HPLC-UV for the QC of 5-Bromo-2-morpholinonitrobenzene exposes industrial workflows to the risk of undetected regioisomers and uncharacterized impurities. By upgrading to a UPLC-PDA-MS framework, laboratories can achieve baseline resolution of critical pairs while simultaneously fulfilling the identification thresholds mandated by ICH Q3A(R2)[4][6]. Furthermore, integrating qNMR as an orthogonal assay technique ensures absolute quantitative accuracy, creating a self-validating, audit-proof QC package aligned with modern ICH Q2(R2) lifecycle management principles[3][7].
Sources
TLC Visualization Techniques for 5-Bromo-2-morpholinonitrobenzene: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Structural Rationale
When synthesizing or purifying 5-Bromo-2-morpholinonitrobenzene (CAS: 90841-34-2), selecting the optimal Thin Layer Chromatography (TLC) visualization technique is critical for accurate reaction monitoring and purity assessment. This molecule presents a unique tri-functional aromatic system that dictates the chemical causality of our visualization choices:
-
Nitro Group (-NO₂): A strong electron-withdrawing chromophore that heavily quenches UV fluorescence[1]. It also provides a chemical handle for reductive staining[2].
-
Morpholine Ring: Contains a basic tertiary amine, making it highly reactive toward alkaloid-specific stains[3].
-
Bromine Atom (-Br): A heavy halogen that enhances UV absorption characteristics and influences the compound's polarity.
Because no single visualization method provides complete information about potential byproducts (e.g., debrominated impurities or unreacted morpholine), a multi-stain approach is recommended to ensure a self-validating analytical system.
Comparative Performance Analysis
To objectively compare the performance of each visualization alternative, the following table summarizes their sensitivity, specificity, and operational characteristics when applied to 5-Bromo-2-morpholinonitrobenzene.
| Visualization Technique | Target Functional Group | Sensitivity | Destructiveness | Spot Appearance | Primary Utility |
| UV Light (254 nm) | Conjugated Aromatic Core | High (1-5 µg) | Non-Destructive | Dark spot on green background | Baseline detection; tracking aromatic starting materials. |
| Iodine Vapor | Morpholine N-lone pairs | Moderate | Reversible | Brown/Yellow spot | General screening; identifying non-UV active impurities. |
| Dragendorff’s Stain | Tertiary Amine (Morpholine) | High | Destructive | Bright Orange spot | Differentiating the product from non-aminated byproducts. |
| Nitro-Reduction & Diazotization | Nitro Group (-NO₂) | Very High (<5 µg) | Destructive | Intense Red/Orange spot | Confirming the retention of the nitro group post-reaction. |
Sequential Visualization Workflow
To maximize the data extracted from a single TLC plate, researchers should employ a sequential visualization strategy. Always begin with non-destructive techniques. If using Iodine, allow the iodine to completely sublimate from the plate before applying destructive chemical stains like Dragendorff's, as residual iodine can cause false positives or background discoloration[4].
Caption: Sequential TLC visualization workflow for 5-Bromo-2-morpholinonitrobenzene.
Experimental Protocols & Mechanistic Insights
Every protocol described below is designed as a self-validating system, ensuring that the chemical causality of the stain directly confirms a structural feature of 5-Bromo-2-morpholinonitrobenzene.
UV Light (254 nm) - Non-Destructive Baseline
Mechanism: 5-Bromo-2-morpholinonitrobenzene possesses a highly conjugated pi-system. When spotted on a silica gel plate containing a fluorescent indicator (F254), the compound absorbs the 254 nm UV light, of the plate and appearing as a dark spot[5],[6].
Protocol:
-
Develop the TLC plate in an appropriate solvent system (e.g., Hexanes/Ethyl Acetate)[7].
-
Remove the plate and allow the mobile phase to evaporate completely in a fume hood.
-
Place the dry plate under a short-wave UV lamp (254 nm).
-
Self-Validation Step: Circle the dark spots immediately with a soft pencil[5]. If the spot is faint, the concentration is too low; re-spot with a higher concentration to ensure accurate Rf calculation.
Iodine Vapor - Reversible General Stain
Mechanism: Iodine forms transient, reversible charge-transfer complexes with the lone pairs of electrons on the morpholine nitrogen and the aromatic ring, producing brown/yellow spots[8].
Protocol:
-
Prepare an iodine chamber by adding 5-7 g of iodine crystals to 100 g of silica gel in a tightly capped glass jar[3].
-
Insert the UV-visualized TLC plate into the chamber using forceps.
-
Leave the plate for 1-5 minutes until light brown spots develop against a pale yellow background[5].
-
Self-Validation Step: Circle spots immediately upon removal. The iodine will sublimate and the spots will fade over time, confirming the reversible nature of the charge-transfer complex[8].
Dragendorff's Reagent - Specific for Tertiary Amines
Mechanism: Dragendorff's reagent (potassium tetraiodobismuthate) specifically targets the tertiary amine of the morpholine ring. The heavy bismuth complex precipitates with the protonated amine, forming a distinct orange/red complex[3],[9].
Protocol:
-
Preparation: Mix Solution A (1.7 g basic bismuth nitrate in 100 mL of 20% aqueous acetic acid) and Solution B (40 g KI in 100 mL DI water)[3],. Combine 5 mL of A, 5 mL of B, 20 mL acetic acid, and 70 mL water to form the working stain.
-
Dip the developed, dried TLC plate into the working solution using forceps.
-
Remove and gently blot the excess stain with a paper towel.
-
Self-Validation Step: The morpholine-containing compound will immediately appear as a bright orange spot on a yellow background. Heating is generally not required[3], validating the presence of the basic nitrogen.
Nitro-Reduction & Diazotization - Specific for Nitroaromatics
Mechanism: The nitro group is chemically reduced to a primary amine using stannous chloride. The amine is then diazotized with sodium nitrite and coupled with β-naphthol to form a brightly colored azo dye[2].
Caption: Chemical pathway for visualizing the nitro group via reduction and diazotization.
Protocol:
-
Reduction: Spray the dried TLC plate with a 5% (w/v) solution of SnCl₂ in 2M HCl. Heat at 100°C for 10-15 minutes[2].
-
Diazotization: Allow the plate to cool, then evenly spray with a 2% (w/v) aqueous NaNO₂ solution[2].
-
Coupling: Immediately spray with a 10% (w/v) solution of β-naphthol in 10% aqueous NaOH[2].
-
Self-Validation Step: An intense orange-to-red spot will appear immediately, confirming the presence of the nitro group[2]. This differentiates the target product from des-nitro impurities or unreacted morpholine.
References
-
TLC Stains. University of Liverpool. URL:[Link]
-
[5] Thin Layer Chromatography. Chemistry LibreTexts. URL:[Link]
-
[6] Thin Layer Chromatography (rev 3/2020). UMass Amherst. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 4. TLC stains [reachdevices.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Safety Operating Guide
5-Bromo-2-morpholinonitrobenzene proper disposal procedures
Operating as a Senior Application Scientist, the following guide provides authoritative, field-proven protocols for the safe handling and disposal of 5-Bromo-2-morpholinonitrobenzene. This document is designed to bridge the gap between regulatory compliance and chemical causality, ensuring your laboratory operations remain safe, efficient, and scientifically sound.
Chemical Profiling & Hazard Causality
To design an effective disposal strategy, we must first understand the molecular behavior of 5-Bromo-2-morpholinonitrobenzene (CAS: 90841-34-2) . This compound features three distinct reactive moieties: a halogen (bromine), an aliphatic heterocycle (morpholine), and a strongly electron-withdrawing nitro group.
The nitro functional group is highly polar and electrophilic, which severely deactivates the aromatic ring toward electrophilic attack but strongly activates it for Nucleophilic Aromatic Substitution (SNAr)[1],[2]. If this compound is improperly discarded into aqueous drain systems containing common laboratory nucleophiles (e.g., hydroxides, amines), it can undergo uncontrolled SNAr reactions, generating uncharacterized, highly toxic byproducts. Furthermore, nitroaromatic compounds are notoriously recalcitrant to standard biological wastewater treatment and will poison microbial ecosystems[3].
Because of its halogenated and nitroaromatic nature, chemical neutralization (such as base hydrolysis or bleach oxidation) is unsafe; it merely converts the chemical into persistent nitrophenol derivatives or risks exothermic N-oxidation of the morpholine ring. Therefore, controlled thermal destruction is the only scientifically and legally sound disposal pathway[3],[4].
Quantitative Operational Data
| Property | Value | Operational Implication |
| CAS Number | 90841-34-2 | Essential for accurate EPA/RCRA hazardous waste manifesting. |
| Chemical Class | Halogenated Nitroaromatic | Dictates classification as "Halogenated Organic Solid Waste"; prohibits drain disposal[4]. |
| Incineration Temp | > 820 °C (1500 °F) | Minimum thermal energy required to permanently cleave the stable C-Br bond and aromatic ring[3]. |
| Residence Time | Minimum 2.0 seconds | Ensures complete thermal oxidation, preventing the formation of brominated dioxins[3]. |
| Primary Effluents | NOx, HBr, CO2, CO | Mandates the use of alkaline scrubbing systems post-combustion[3]. |
Thermal Destruction Workflow & Emission Control
The destruction of 5-Bromo-2-morpholinonitrobenzene requires specialized infrastructure. When transferred to an EPA-licensed facility, the waste undergoes rotary kiln or liquid injection incineration. The diagram below illustrates the chemical destruction pathway and the necessary environmental controls required to neutralize the resulting acidic gases (HBr and NOx).
Thermal destruction and emission control pathway for halogenated nitroaromatics.
Mandatory Disposal Protocol
This step-by-step methodology ensures regulatory compliance and incorporates self-validating checks to prevent accidental mixing of incompatible waste streams.
Step 1: Waste Segregation & Compatibility Verification
-
Action: Isolate 5-Bromo-2-morpholinonitrobenzene from all reducing agents, strong bases, and non-halogenated solvents.
-
Self-Validation Check: Before adding the compound to a bulk halogenated waste container, perform a micro-scale compatibility test (mix 5 mg of the waste with 1 mL of the bulk waste solvent in a fume hood). Monitor for temperature spikes or gas evolution. Proceed only if the mixture remains thermally stable.
Step 2: Containment
-
Action: Place the solid waste into a High-Density Polyethylene (HDPE) or amber glass container. Do not use metal containers, as trace moisture can react with halogenated organics over time to form corrosive hydrobromic acid, compromising the vessel.
Step 3: Labeling and Satellite Accumulation
-
Action: Label the container strictly as "Hazardous Waste - Halogenated Organic Solid (Toxic)"[4]. Include the CAS number (90841-34-2) and accumulation start date. Store in a designated, well-ventilated Satellite Accumulation Area (SAA).
Step 4: Licensed Transfer
-
Action: Contract a certified hazardous waste vendor capable of high-temperature incineration (>820 °C) equipped with nitrogen oxide and halogen scrubbers[3].
Spill Response and Decontamination Workflow
In the event of a powder spill, sweeping or vacuuming with standard equipment risks aerosolizing the toxic dust or creating static sparks. Follow this self-validating decontamination protocol:
Step 1: Isolation and PPE
-
Action: Evacuate the immediate area. Don mandatory PPE: Nitrile gloves (double-gloved), a fitted N95 or P100 particulate respirator, chemical safety goggles, and a lab coat.
Step 2: Wet-Wipe Absorption
-
Action: Do not sweep. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., isopropanol or water) to suppress dust formation. Carefully wipe up the dampened material using absorbent chemical spill pads.
-
Action: Place all contaminated pads into a designated hazardous waste bag for incineration.
Step 3: Surface Decontamination
-
Action: Wash the affected surface with a mild detergent and water solution to remove residual organic particulates.
Step 4: Decontamination Validation (Self-Validating System)
-
Action: To guarantee the area is safe for normal operational use, swab the cleaned surface with a solvent-moistened cotton swab (e.g., ethyl acetate). Spot the swab extract onto a silica Thin-Layer Chromatography (TLC) plate and visualize under a 254 nm UV lamp.
-
Validation: The absence of UV-active spots confirms total removal of the highly conjugated nitroaromatic compound. If UV activity is detected, repeat Step 3.
References
-
Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
Sources
Personal protective equipment for handling 5-Bromo-2-morpholinonitrobenzene
Comprehensive Safety & Operational Guide: Handling 5-Bromo-2-morpholinonitrobenzene
Executive Summary & Chemical Identity
5-Bromo-2-morpholinonitrobenzene (CAS: 90841-34-2), also referenced as 4-(4-bromo-2-nitrophenyl)morpholine, is a specialized halogenated nitroaromatic building block utilized extensively in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis[1]. While highly valuable for generating complex heterocyclic scaffolds, it presents severe occupational hazards. This guide provides drug development professionals with a self-validating, causality-driven protocol for the safe handling, containment, and disposal of this compound.
Mechanistic Causality of Hazards (The "Why")
To handle this chemical safely, researchers must understand the biochemical and physical causality behind its hazards:
-
Dermal Penetration & Lipophilicity: The combination of a bromine atom and a morpholine ring on the nitrobenzene core significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly penetrate the lipid bilayer of the stratum corneum, as well as standard latex laboratory gloves[2].
-
Methemoglobinemia (Systemic Toxicity): Nitroaromatic compounds are rapidly absorbed via dermal or inhalation routes. Once in the systemic circulation, they undergo hepatic metabolism, reducing to reactive arylhydroxylamines. These metabolites oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, forming methemoglobin[3]. Because methemoglobin cannot bind oxygen, this leads to functional anemia, hypoxia, and potentially fatal cyanosis[4].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is categorically insufficient for handling halogenated nitroaromatics. The following matrix outlines the required equipment and the scientific justification for each choice to ensure maximum protection.
| PPE Component | Recommended Material | Causality / Scientific Justification | Unacceptable Material |
| Gloves | Primary: Nitrile (Double-gloved, ≥8 mil).Bulk: Viton® or Butyl Rubber. | Standard latex offers POOR chemical resistance to nitroaromatics and degrades rapidly[2]. Nitrile provides FAIR to GOOD protection for transient contact, while Viton® prevents permeation during extended exposure. | Latex, Thin Vinyl (<4 mil). |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1). | Prevents ocular absorption of aerosolized powders or dissolved solutions, which bypass the first-pass metabolism and lead to rapid systemic uptake. | Standard safety glasses with side gaps. |
| Body Protection | Flame-Resistant (FR) Lab Coat + Disposable Tyvek sleeves. | Nitro compounds are potentially reactive. Tyvek prevents fine lipophilic powders from embedding into porous woven cotton fabrics. | Short sleeves, standard woven cotton (for bulk handling). |
| Respiratory | N95/P100 Particulate Respirator. | Prevents inhalation of micro-particulates. Nitrobenzene vapors and dusts are absorbed simultaneously via the respiratory tract, with body retention reaching up to 80%[4]. | Surgical masks (lack of hermetic seal). |
Operational Workflow: Step-by-Step Handling Protocol
Every handling protocol must operate as a self-validating system to ensure absolute containment and prevent cross-contamination.
Step 1: Environmental Setup & Validation
-
Conduct all operations strictly inside a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood.
-
Verify inward airflow (face velocity 80-100 fpm) using a tissue flutter test or digital monitor before opening the chemical container.
-
Line the weighing area with anti-static disposable bench paper to contain micro-spills.
Step 2: PPE Donning & Material Preparation
-
Don the FR lab coat, followed by chemical splash goggles.
-
Apply a base layer of standard nitrile gloves (4 mil), followed by an outer layer of extended-cuff heavy nitrile (8 mil) or Viton® gloves. Pull the outer glove over the lab coat cuff to eliminate exposed skin at the wrist.
Step 3: Weighing & Transfer
-
Utilize an anti-static static eliminator (ionizer) near the analytical balance to prevent the dry powder from aerosolizing due to static charge repulsion.
-
Weigh the 5-Bromo-2-morpholinonitrobenzene using a closed-system transfer method: tare a capped vial on the balance, add the powder inside the hood, cap the vial, and re-weigh. Never transport open weigh boats across the laboratory.
Step 4: Doffing & Decontamination
-
Seal the primary container and wipe the exterior with a solvent compatible with the compound (e.g., a small amount of isopropanol on a Kimwipe), followed immediately by a damp aqueous wipe.
-
Remove the outer gloves inside the fume hood by turning them inside out. Dispose of them immediately in the solid hazardous waste bin.
Emergency Response & Spill Management
In the event of an exposure, immediate mechanistic intervention is critical to prevent severe methemoglobinemia.
Mechanism of nitroaromatic methemoglobinemia and methylene blue rescue.
-
Dermal Exposure Response: Immediately remove contaminated clothing. Wash the affected area with copious amounts of mild soap and water for at least 15 minutes. Do not use organic solvents (like ethanol or acetone) to clean the skin, as this will artificially accelerate the dermal absorption of the lipophilic compound.
-
Systemic Toxicity (Cyanosis/Hypoxia): If the victim exhibits blue lips, confusion, or headache, administer 100% supplemental oxygen immediately. Emergency medical personnel must be informed of nitroaromatic exposure so they can administer Intravenous Methylene Blue (1-2 mg/kg). Methylene blue acts as an exogenous cofactor, accelerating the NADPH-dependent methemoglobin reductase (diaphorase II) system to rapidly reduce Fe3+ back to Fe2+[3].
Waste Disposal Plan
-
Classification: 5-Bromo-2-morpholinonitrobenzene must be strictly segregated as Halogenated Organic Waste due to the presence of the bromine atom.
-
Chemical Incompatibilities: Never mix nitroaromatic waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases, as this can trigger highly exothermic, potentially explosive reactions.
-
Solid Waste: Contaminated gloves, bench paper, and empty vials must be placed in a sealed, clearly labeled solid hazardous waste container destined for high-temperature chemical incineration.
References[1] Title: 4-(2-Nitrophenyl)morpholine Product Information & Related Compounds (CAS 90841-34-2)
Source: BLD Pharm URL: [3] Title: Chemically Induced Methemoglobinemia From Acute Nitrobenzene Poisoning Source: Internet Journal of Toxicology (ISPUB) URL: [2] Title: Chemical Resistance of Latex and Nitrile Gloves Source: USA Scientific, Inc. URL: [4] Title: Case report: Methemoglobinemia caused by nitrobenzene poisoning Source: Frontiers in Public Health URL:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
